5-Thiazolemethanol
Descripción
The exact mass of the compound 5-Hydroxymethylthiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1,3-thiazol-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c6-2-4-1-5-3-7-4/h1,3,6H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBQQWDVVHGWDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376817 | |
| Record name | 5-Hydroxymethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38585-74-9 | |
| Record name | 5-Thiazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38585-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazolylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038585749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxymethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-thiazolylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Thiazolemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-THIAZOLYLMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73J5JZ943W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Thiazolemethanol: A Physicochemical Deep Dive for Drug Development Professionals
An In-depth Technical Guide
This whitepaper provides a comprehensive overview of the core physicochemical properties of 5-Thiazolemethanol, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and professionals in drug development, this guide offers a detailed examination of the compound's characteristics, experimental protocols for their determination, and the logical relationship of these properties to its application in the pharmaceutical industry.
Core Physicochemical Properties
This compound (CAS No: 38585-74-9) is a pale-yellow oil or light yellow to brown clear liquid.[1][2][3][4] Its chemical structure, featuring a thiazole (B1198619) ring with a hydroxymethyl substituent, underpins its utility as a versatile building block in organic synthesis, notably as an intermediate for the antiretroviral drug Ritonavir.[5] A thorough understanding of its physicochemical parameters is crucial for optimizing reaction conditions, ensuring purity, and predicting its behavior in biological systems.
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅NOS | [1][2][3] |
| Molecular Weight | 115.15 g/mol | [1][2][3] |
| Boiling Point | 106 °C @ 0.7 mmHg | [2] |
| 95-96 °C @ 0.02 mmHg | ||
| Solubility | Soluble in Chloroform, Methanol | [1][3] |
| 9.59 mg/mL (0.0833 mol/L) | [5] | |
| pKa (predicted) | 13.61 ± 0.10 | |
| logP (computed) | 0.1 | [1] |
| Flash Point | 104 °C | [2] |
| Refractive Index | 1.57 | [2] |
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties is fundamental in chemical research and drug development. While specific experimental protocols for this compound are not widely published, the following are standard methodologies for determining the key properties listed above.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For compounds like this compound, which have a relatively high boiling point, vacuum distillation is often employed to prevent decomposition at elevated temperatures.
Methodology:
-
A small sample of this compound is placed in a distillation flask.
-
The apparatus is connected to a vacuum pump, and the pressure is reduced to a specific level (e.g., 0.7 mmHg).
-
The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that pressure.
Solubility Determination
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical factor in drug formulation and absorption.
Methodology (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, chloroform, methanol) in a flask.
-
The flask is sealed and agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
The solution is then filtered to remove the undissolved solute.
-
The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The pKa is a measure of the acidity of a compound. While the pKa of this compound is predicted, experimental determination can be performed using potentiometric titration.
Methodology (Potentiometric Titration):
-
A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution.
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
The pKa is determined from the titration curve, typically as the pH at which half of the compound has been neutralized.
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties. The shake-flask method is the traditional and most reliable method for its determination.
Methodology (Shake-Flask Method):
-
A solution of this compound is prepared in one of two immiscible solvents, typically n-octanol and water.
-
The two phases are mixed in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two layers.
-
The mixture is then allowed to separate completely.
-
The concentration of this compound in each phase is measured using an appropriate analytical method.
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Physicochemical Properties in the Context of Drug Development
The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its ultimate success as a therapeutic agent. The following diagram illustrates the logical relationship between the core properties of a molecule like this compound and its suitability in the drug development pipeline.
As the diagram illustrates, properties such as molecular weight and solubility are fundamental to the ease and efficiency of chemical synthesis. The boiling point directly impacts purification strategies like distillation. Furthermore, properties like logP and pKa are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate, influencing its bioavailability and efficacy. The favorable solubility of this compound in common organic solvents facilitates its use in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
References
- 1. 5-Thiazolylmethanol | C4H5NOS | CID 2763216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.usbio.net [dev.usbio.net]
- 3. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
An In-depth Technical Guide to 5-Thiazolemethanol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Thiazolemethanol (CAS Number: 38585-74-9), a pivotal heterocyclic building block in medicinal chemistry and drug development. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its role as a key intermediate in the development of therapeutic agents. Particular emphasis is placed on its application in the synthesis of compounds with anti-inflammatory and enzyme-inhibitory activities. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and pharmaceutical sciences.
Core Compound Identification and Properties
This compound, also known as (1,3-Thiazol-5-yl)methanol or 5-(Hydroxymethyl)thiazole, is a foundational structural motif in a variety of biologically active compounds. Its unique electronic properties and the ability of its functional groups to engage in various chemical transformations make it a versatile precursor in synthetic chemistry.
Molecular Structure and Identifiers
The molecular structure of this compound consists of a thiazole (B1198619) ring with a hydroxymethyl group at the 5-position.
| Identifier | Value |
| CAS Number | 38585-74-9 |
| Molecular Formula | C₄H₅NOS |
| Molecular Weight | 115.15 g/mol |
| IUPAC Name | (1,3-thiazol-5-yl)methanol |
| SMILES | OCc1cncs1 |
| InChI Key | WKBQQWDVVHGWDB-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Appearance | Colorless to light yellow liquid/solid |
| Purity | ≥98% |
| Boiling Point | 114 °C at 1.5 Torr |
| Solubility | Soluble in chloroform (B151607) and methanol |
| Storage Conditions | Store at 0-8 °C under an inert atmosphere |
Synthesis of this compound: An Experimental Protocol
A one-pot method for the preparation of this compound has been developed, offering a streamlined and efficient synthetic route suitable for larger-scale production. This process avoids the isolation of intermediates, thereby improving overall yield and operational simplicity.[1]
One-Pot Synthesis from 2-chloro-5-chloromethylthiazole (B146395)
This process involves the sequential hydrolysis and reduction of 2-chloro-5-chloromethylthiazole in a single reaction vessel.[1]
Materials:
-
2-chloro-5-chloromethylthiazole
-
Water
-
Zinc powder (or iron/aluminum powder)
-
Hydrochloric acid (or sulfuric/acetic acid)
-
Solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Hydrolysis: In a suitable reactor, charge 2-chloro-5-chloromethylthiazole and water. Heat the mixture to induce hydrolysis of the chloromethyl group to a hydroxymethyl group, forming the intermediate 2-chloro-5-hydroxymethylthiazole. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reduction: After the completion of the hydrolysis step, cool the reaction mixture. To the same reactor, add a metal powder (e.g., zinc powder) and an acid (e.g., hydrochloric acid) portion-wise to control the reaction temperature. This effects the reductive dechlorination of the thiazole ring at the 2-position.
-
Work-up: Upon completion of the reduction, neutralize the reaction mixture. Extract the aqueous layer with a suitable organic solvent.
-
Purification: Combine the organic extracts and dry over an anhydrous drying agent. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation to afford pure this compound.[1]
Caption: Workflow for the one-pot synthesis of this compound.
Applications in Drug Discovery and Development
The thiazole nucleus is a prominent scaffold in numerous clinically approved drugs. This compound serves as a critical starting material for the synthesis of more complex thiazole derivatives with a wide range of biological activities.
Role as a Key Intermediate in Anti-Inflammatory Agents
Thiazole-containing compounds have been extensively investigated for their anti-inflammatory properties.[2][3] Many of these molecules act through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[2] this compound provides a convenient handle for the elaboration of molecular complexity, enabling the synthesis of libraries of compounds for screening as potential anti-inflammatory drugs.
Application in the Development of Enzyme Inhibitors
The thiazole ring can act as a bioisostere for other aromatic systems and can participate in crucial interactions within the active sites of enzymes. Derivatives of this compound have been explored as inhibitors of various enzymes.
| Target Enzyme Class | Therapeutic Area |
| Cyclooxygenase (COX) | Anti-inflammatory |
| DNA Gyrase | Antibacterial |
| Epidermal Growth Factor Receptor (EGFR) | Anticancer |
| Carbonic Anhydrase | Various (e.g., antiglaucoma) |
| Tyrosinase | Hyperpigmentation disorders |
The following diagram illustrates a general workflow for the development of enzyme inhibitors using this compound as a starting material.
Caption: General workflow for the discovery of enzyme inhibitors.
Mechanism of Action: Enzyme Inhibition
A common mechanism of action for biologically active thiazole derivatives is enzyme inhibition. This can occur through various modes, including competitive, non-competitive, and uncompetitive inhibition. The thiazole ring can engage in hydrogen bonding, hydrophobic, and π-stacking interactions with amino acid residues in the enzyme's active site, leading to a reduction in its catalytic activity.
Caption: Simplified model of competitive enzyme inhibition.
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis and versatile chemical nature make it an invaluable building block for the creation of novel therapeutic agents. The continued exploration of derivatives of this compound holds considerable promise for the discovery of new drugs with improved efficacy and safety profiles, particularly in the areas of anti-inflammatory and anticancer therapies. This guide serves as a foundational resource to aid in these research and development endeavors.
References
- 1. CN101863853B - Technique for preparing 5-hydroxymethyl thiazole by one pot method - Google Patents [patents.google.com]
- 2. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpmr.com [wjpmr.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity of 5-Thiazolemethanol and Its Derivatives
The thiazole (B1198619) ring is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This guide focuses on the biological activities of this compound and its derivatives, providing a comprehensive overview of their anticancer, antimicrobial, and enzyme inhibitory properties.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival.
Quantitative Data on Anticancer Activity
The efficacy of various thiazole derivatives against different cancer cell lines has been quantified using the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for representative derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| HepG2 (Liver) | 7.26 ± 0.44 | [1] | |
| 3b | Leukemia HL-60(TB) | Not specified, but potent | [2] |
| 3e | Leukemia HL-60(TB) | Not specified, but potent | [2] |
| 4f | HCT-116 (Colon) | 2.89 - 9.29 (range for multiple compounds) | [3] |
| HepG-2 (Liver) | 2.89 - 9.29 (range for multiple compounds) | [3] | |
| MCF-7 (Breast) | 2.89 - 9.29 (range for multiple compounds) | [3] | |
| 5a | HCT-116 (Colon) | 2.89 - 9.29 (range for multiple compounds) | [3] |
| HepG-2 (Liver) | 2.89 - 9.29 (range for multiple compounds) | [3] | |
| MCF-7 (Breast) | 2.89 - 9.29 (range for multiple compounds) | [3] | |
| 8f | HCT-116 (Colon) | 2.89 - 9.29 (range for multiple compounds) | [3] |
| HepG-2 (Liver) | 2.89 - 9.29 (range for multiple compounds) | [3] | |
| MCF-7 (Breast) | 2.89 - 9.29 (range for multiple compounds) | [3] | |
| 8g | HCT-116 (Colon) | 2.89 - 9.29 (range for multiple compounds) | [3] |
| HepG-2 (Liver) | 2.89 - 9.29 (range for multiple compounds) | [3] | |
| MCF-7 (Breast) | 2.89 - 9.29 (range for multiple compounds) | [3] | |
| 8k | HCT-116 (Colon) | 2.89 - 9.29 (range for multiple compounds) | [3] |
| HepG-2 (Liver) | 2.89 - 9.29 (range for multiple compounds) | [3] | |
| MCF-7 (Breast) | 2.89 - 9.29 (range for multiple compounds) | [3] | |
| 11c | HepG-2, HCT-116, MCF-7 | Potent activity reported | [4] |
| 6g | HepG-2, HCT-116, MCF-7 | Potent activity reported | [4] |
Signaling Pathways in Anticancer Activity
The anticancer effects of thiazole derivatives are often attributed to their ability to interfere with critical signaling pathways.
One such mechanism is the inhibition of tubulin polymerization, which is crucial for cell division.[3] Certain thiazole-5(4H)-ones have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[3]
Tubulin Polymerization Inhibition Pathway
Another critical pathway targeted by thiazole derivatives is the PI3K/mTOR signaling cascade, which is often dysregulated in cancer. Novel thiazole compounds have been developed as dual inhibitors of PI3Kα and mTOR, leading to cell cycle arrest and apoptosis.[2]
PI3K/mTOR Dual Inhibition Pathway
Experimental Protocols: Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
-
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
-
Procedure:
-
Seed cancer cells in 96-well plates at a density of 10,000 cells per well and incubate for 24 hours.[5]
-
Treat the cells with various concentrations (e.g., 1, 10, 50, 100, and 200 µM) of the test compounds and incubate for another 24 hours.[5]
-
After incubation, discard the medium, wash the cells with PBS, and add 100 µL of fresh medium containing MTT.[5]
-
Incubate the plates to allow for the formation of formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader.
-
Calculate cell viability relative to untreated control cells and determine the IC50 value.
-
Workflow for MTT Assay
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties against a variety of bacterial and fungal strains.
Quantitative Data on Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a common metric used to evaluate the antimicrobial efficacy of a compound. The following table presents the MIC values for several thiazole derivatives against different microorganisms.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 7 | Salmonella typhimurium | 0.49 | [6] |
| 13 | Salmonella typhimurium | 0.49 | [6] |
| 17a | Geotricum candidum | Similar to Amphotericin B | [6] |
| FT-1 | Staphylococcus aureus | 4.88 | [7] |
| Escherichia coli | 4.88 | [7] | |
| Candida albicans | 156.25 | [7] | |
| FT-2 | Staphylococcus aureus | 19.53 | [7] |
| Escherichia coli | <39.06 | [7] | |
| FT-4 | Candida albicans | 156.25 | [7] |
| 3 | Various Bacteria | 0.23 - 0.7 | [8] |
| 9 | Various Fungi | 0.06 - 0.23 | [8] |
Experimental Protocols: Antimicrobial Activity
The microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][8]
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent like DMSO.[5]
-
Perform serial dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller Hinton Broth for bacteria, RPMI 1640 for fungi).[5] The concentration range can be, for example, 1024–2 µg/mL.[5]
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plates under appropriate conditions (e.g., 24 hours at 37°C for bacteria, 48 hours at 37°C for fungi).[5]
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[5]
-
Enzyme Inhibition
Certain derivatives of this compound have shown inhibitory activity against various enzymes, highlighting their potential for treating a range of diseases.
Kinase Inhibition
Thiazole derivatives have been identified as potent inhibitors of various protein kinases, which play a crucial role in cellular signaling and are often dysregulated in diseases like cancer.[9] For instance, some derivatives have shown inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values.[10] Others have been found to inhibit Aurora kinase, a key enzyme in tumor growth.[11]
Acetylcholinesterase (AChE) Inhibition
In the context of neurodegenerative diseases such as Alzheimer's, thiazole-based derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors.[12] Some of these compounds have displayed potent AChE inhibitory activities with IC50 values in the nanomolar range.[12]
This guide provides a foundational understanding of the diverse biological activities of this compound and its derivatives. The presented data and protocols can serve as a valuable resource for the design and development of novel therapeutic agents based on the thiazole scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 5-Thiazolemethanol in Medicinal Chemistry: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thiazole (B1198619) ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] 5-Thiazolemethanol, characterized by a thiazole ring functionalized with a hydroxymethyl group at the 5-position, represents a particularly valuable and versatile building block in drug discovery.[3][4] Its unique structural and electronic properties, combined with the reactive hydroxymethyl handle for further derivatization, make it an essential intermediate in the synthesis of novel therapeutic agents.[4] This guide provides an in-depth overview of this compound's synthesis, its role in the development of bioactive molecules, key structure-activity relationships of its derivatives, and detailed experimental protocols relevant to its application.
Introduction to this compound
This compound, also known as (1,3-thiazol-5-yl)methanol, is an aromatic heterocyclic compound with the molecular formula C₄H₅NOS.[5][6] The thiazole nucleus is a key feature in a number of commercial drugs, including the antiretroviral agent Ritonavir and the antibiotic Penicillin.[1][7] The mesoionic character of the thiazole ring can facilitate the crossing of cellular membranes, potentially enhancing bioavailability.[8] The hydroxymethyl group at the 5-position serves as a crucial anchor for synthetic modifications, allowing chemists to explore structure-activity relationships (SAR) by creating libraries of derivative compounds.[4] These derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][8]
Synthesis and Derivatization
The synthesis of this compound and its subsequent derivatization are central to its utility in medicinal chemistry. Several synthetic routes have been established, ranging from laboratory-scale reductions to more efficient industrial processes.
Synthesis of this compound
A common laboratory method for synthesizing this compound involves the reduction of an ester precursor, such as ethyl thiazole-5-carboxylate. A more streamlined industrial approach utilizes a "one-pot" method starting from 2-chloro-5-chloromethylthiazole, which involves sequential hydrolysis and reduction steps in the same reactor.[7]
Caption: Synthesis of this compound via reduction.
Synthesis of Thiazole Derivatives
The foundational Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides, remains a cornerstone for creating substituted thiazole rings.[9][10] Modern synthetic chemistry has expanded this toolbox to include microwave-assisted protocols, multi-component reactions, and other green chemistry approaches to improve efficiency and yield.[11][12] The derivatization of the 5-hydroxymethyl group itself, through reactions like esterification or etherification, allows for the fine-tuning of a molecule's physicochemical properties and biological activity.[4]
Biological Activities and Therapeutic Potential
Derivatives built upon the this compound scaffold have demonstrated a wide range of pharmacological activities, making them a significant area of interest in drug development.
Anticancer Activity
A substantial body of research has focused on the anticancer potential of thiazole derivatives.[2][8] These compounds have exhibited potent cytotoxic effects against a variety of human cancer cell lines, including breast, liver, and colon cancer.[1][8][13] The mechanisms of action are often multifaceted, frequently involving the modulation of critical signaling pathways that are dysregulated in cancer.[2]
One key mechanism is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[8][14] By inhibiting this pathway, thiazole derivatives can lead to decreased cell proliferation and the induction of apoptosis (programmed cell death).[14] Another reported mechanism for some derivatives is the inhibition of tubulin polymerization, a process essential for cell division.[8] Disruption of microtubule dynamics leads to cell cycle arrest and subsequent apoptosis.[8]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Antimicrobial and Antifungal Activity
This compound serves as a key intermediate in the synthesis of various antimicrobial and antifungal agents.[3] The thiazole nucleus is present in many compounds that show potent activity against both Gram-positive and Gram-negative bacteria.[15] For instance, certain derivatives have shown significant bioactivity against Staphylococcus aureus, E. coli, and the fungal species Candida albicans.[1][15]
Other Therapeutic Areas
The versatility of the thiazole scaffold extends to other therapeutic applications. Derivatives have been investigated for antiviral activity, particularly against HIV.[8] Additionally, their potential as anti-inflammatory agents, kinase inhibitors, and selective antagonists for human adenosine (B11128) A3 receptors is actively being explored.[3][4][16]
Quantitative Data and Structure-Activity Relationship (SAR)
The systematic modification of the this compound scaffold is crucial for optimizing potency and selectivity. SAR studies provide key insights into which structural features govern biological activity.
Quantitative Biological Activity Data
The efficacy of thiazole derivatives is often quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) for anticancer activity or the minimum inhibitory concentration (MIC) for antimicrobial effects. Lower values typically indicate higher potency.
| Compound Class/Derivative | Target/Cell Line | Activity Metric | Value | Reference(s) |
| D-ring fused 1,2,3-thiadiazole | Human breast cancer (T47D) | IC₅₀ | 0.042 - 0.058 µM | [8] |
| Thioacetanilide based 1,2,3-thiadiazole | Human immunodeficiency virus (HIV) | EC₅₀ | 0.059 µM | [8] |
| Aminothiazole Derivative (Compound 90) | Hepatocellular carcinoma cells | EC₅₀ | 0.11 µM | [1] |
| Pyrazole-naphthalene-thiazole (91a) | HeLa (cervical cancer) | IC₅₀ | 0.86 µM | [1] |
| Pyrazole-naphthalene-thiazole (91b) | HeLa (cervical cancer) | IC₅₀ | 0.95 µM | [1] |
| 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivative | Gram-positive bacteria | MIC | 1.95 - 15.62 µg/mL | [17] |
Key Structure-Activity Relationship (SAR) Insights
SAR studies of this compound analogs have revealed several important trends:
-
Substitution at the 4-position: The introduction of an aryl group at the 4-position of the thiazole ring is often a successful strategy for enhancing anticancer activity.[9][17]
-
Substituents on Appended Rings: The electronic properties of substituents on adjacent rings are critical. Electron-withdrawing groups (e.g., nitro, chloro) on a phenyl ring at the 4-position can increase cytotoxic activity.[9] Conversely, a methoxy (B1213986) group has been shown to lead to higher antitumor activity than a halogen group in some series.[1]
-
Derivatization at the 5-position: The hydroxymethyl group at the 5-position is a prime location for modification. Converting it into esters, ethers, or linking it to other moieties allows for extensive exploration of the binding pocket of a biological target and can significantly impact solubility and potency.[4]
Caption: Key sites for Structure-Activity Relationship (SAR) studies.
Key Experimental Protocols
Reproducible and standardized protocols are essential for the synthesis and evaluation of this compound derivatives.
Synthesis of 5-Hydroxymethylthiazole
This protocol describes the reduction of ethyl thiazole-5-carboxylate.[18]
Materials:
-
Ethyl thiazole-5-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of lithium aluminum hydride (76 mmol) in 250 mL of THF is added to a pre-cooled (ice-bath) 500 mL three-neck flask.[18]
-
Ethyl thiazole-5-carboxylate (75.68 mmol) is dissolved in 100 mL of THF.[18]
-
The ester solution is added dropwise to the LiAlH₄ solution over 1.5 hours.[18]
-
After the addition is complete, the reaction mixture is stirred for an additional hour.[18]
-
The reaction is carefully quenched by the sequential addition of 2.9 mL of water, 2.9 mL of 15% NaOH solution, and 8.7 mL of water.[18]
-
The resulting solid salt is removed by filtration, and the filtrate is collected.[18]
-
The solid salt is refluxed in 100 mL of ethyl acetate for 30 minutes and filtered again.[18]
-
The two filtrates are combined, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.[18]
-
The crude product is purified by silica gel column chromatography to yield the target compound.[18]
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to screen compounds for anticancer activity.[14][17]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Microplate reader
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (3-Methyl-1,2-thiazol-5-yl)methanol | 17265-60-0 | Benchchem [benchchem.com]
- 5. 5-Thiazolylmethanol | C4H5NOS | CID 2763216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. CN101863853B - Technique for preparing 5-hydroxymethyl thiazole by one pot method - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. bepls.com [bepls.com]
- 12. Thiazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. 5-Hydroxymethylthiazole | 38585-74-9 [chemicalbook.com]
spectroscopic analysis of 5-Thiazolemethanol (NMR, IR, Mass Spec)
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Thiazolemethanol, a significant heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a summary of expected spectroscopic data, detailed experimental protocols, and a logical workflow for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
While comprehensive experimental spectroscopic data for this compound is not widely available in reviewed literature, this guide presents predicted data and information from analogous compounds to provide a robust analytical framework.
Spectroscopic Data Summary
The structural elucidation of this compound (C₄H₅NOS) is critically dependent on a combination of modern spectroscopic techniques. The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H2 (Thiazole Ring) | ~8.8 - 9.0 | Singlet |
| H4 (Thiazole Ring) | ~7.9 - 8.1 | Singlet |
| -CH₂- | ~4.8 - 5.0 | Singlet |
| -OH | Variable | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 (Thiazole Ring) | ~150 - 155 |
| C4 (Thiazole Ring) | ~120 - 125 |
| C5 (Thiazole Ring) | ~145 - 150 |
| -CH₂OH | ~55 - 60 |
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Bond Vibration |
| O-H (Alcohol) | 3200-3600 | Stretching (Broad) |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C=N (Thiazole) | 1500-1530 | Stretching |
| C-S-C (Thiazole) | 1390-1060 | Stretching |
| C-O (Alcohol) | 1000-1260 | Stretching |
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₄H₅NOS | PubChem[1] |
| Molecular Weight | 115.16 g/mol | PubChem[1] |
| Exact Mass | 115.00918496 Da | PubChem[1] |
Experimental Protocols
The following are generalized methodologies for acquiring spectroscopic data for thiazole (B1198619) derivatives, which can be applied to this compound.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are fundamental for elucidating the carbon-hydrogen framework of this compound.
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2] The choice of solvent is crucial to prevent signal overlap with the analyte.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.[2] Higher field strengths will provide better signal resolution.
-
Data Acquisition:
-
¹H NMR: Spectra are typically acquired with 16-32 scans. Key parameters to set include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in the molecule.
-
Sample Preparation:
-
KBr Pellet Method: A small amount (1-2 mg) of the solid sample is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous powder is obtained. A portion of this mixture is then pressed into a thin, transparent pellet using a hydraulic press.[3]
-
Attenuated Total Reflectance (ATR): Alternatively, the spectrum can be recorded using an ATR accessory, which requires minimal sample preparation.[2]
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.[2]
-
Data Acquisition: A background spectrum is recorded first, followed by the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2] The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound, which confirms its elemental composition.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) can be utilized. For non-volatile solids, techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common.[3]
-
Ionization: The sample molecules are ionized, typically by electron impact (EI) for GC-MS or a softer ionization technique like ESI.[3]
-
Detection: The detector records the abundance of ions at each mass-to-charge ratio (m/z), generating a mass spectrum.
-
Data Interpretation: The peak with the highest m/z value often corresponds to the molecular ion (M⁺), providing the molecular weight of the compound. The fragmentation pattern gives valuable clues about the molecule's structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical entity like this compound.
Caption: Workflow for the Spectroscopic Characterization of this compound.
References
Unveiling the Therapeutic Promise of 5-Thiazolemethanol Analogs: A Technical Guide
For Immediate Release
A Deep Dive into the Pharmacological Landscape of 5-Thiazolemethanol Derivatives Reveals a Multitude of Potential Therapeutic Avenues for Researchers, Scientists, and Drug Development Professionals.
This technical guide illuminates the significant therapeutic potential of this compound analogs, a class of heterocyclic compounds demonstrating a broad spectrum of pharmacological activities. Through a comprehensive review of existing literature, this document outlines key molecular targets, summarizes inhibitory activities, and provides detailed experimental methodologies to facilitate further research and development in this promising area of medicinal chemistry. The versatility of the thiazole (B1198619) scaffold allows for diverse substitutions, leading to a wide array of biological effects, including anticancer, antimicrobial, and enzyme-inhibitory actions.[1][2]
Key Therapeutic Targets and Mechanisms of Action
This compound analogs exert their biological effects by interacting with a variety of molecular targets. The primary mechanisms of action identified include enzyme inhibition and interference with cellular signaling pathways.[3]
Enzyme Inhibition: A prominent mechanism for many thiazole derivatives is the inhibition of various enzymes crucial for disease progression.
-
Cytochrome P450 (P450) Enzymes: Certain 1,2,3-thiadiazole (B1210528) derivatives, structurally related to this compound, act as mechanism-based inactivators of P450 enzymes. The proposed mechanism involves the coordination of a heteroatom from the thiadiazole ring to the heme iron of the enzyme, followed by oxidation and the formation of a reactive species that covalently modifies and inactivates the enzyme.[4]
-
Cholinesterases: Analogs of 5-(furan-2-yl)thiazole (B15206441) have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. This inhibitory action is a key therapeutic strategy for Alzheimer's disease.[3]
-
DNA Gyrase B: The antimicrobial and antifungal properties of some 5-(furan-2-yl)thiazole derivatives are attributed to the inhibition of DNA gyrase B, an essential bacterial enzyme involved in DNA replication.[3]
-
Protein Kinases: In the context of oncology, thiazole derivatives have been identified as potent inhibitors of key signaling kinases such as Phosphoinositide 3-kinase (PI3K), mammalian target of rapamycin (B549165) (mTOR), and vascular endothelial growth factor receptor-2 (VEGFR-2).[1] These kinases are crucial regulators of cell metabolism, growth, proliferation, and angiogenesis.
Anticancer Activity: The anticancer effects of thiazole derivatives are often linked to the inhibition of signaling pathways vital for cancer cell survival and proliferation.[1] Studies have demonstrated the efficacy of these compounds against various cancer cell lines.[2][5] The mechanism can involve cell cycle arrest, induction of DNA fragmentation, and mitochondrial depolarization.[5]
Antimicrobial Activity: The thiazole moiety is a core component of several antimicrobial agents, with derivatives showing broad-spectrum activity against various bacterial and fungal strains.[1][2]
Quantitative Data on Inhibitory Activities
The following table summarizes the inhibitory activities of selected this compound analogs and related thiazole derivatives against their respective targets.
| Compound/Derivative | Target Enzyme | IC50 / Ki (µM) | Reference |
| 5-(furan-2-yl)thiazole Derivative 2b | Acetylcholinesterase (AChE) | 14.887 ± 1.054 (Ki) | [3] |
| 5-(furan-2-yl)thiazole Derivative 2f | Butyrylcholinesterase (BChE) | 4.763 ± 0.321 (Ki) | [3] |
| Thiazole-based Chalcone Analogs | Various Bacteria | Better than ampicillin | [2] |
| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides (Compound 19) | NIH/3T3 and A549 cells | 23.30 ± 0.35 | [2] |
| Thiazole Derivative 1d | Various Tumor Cell Lines | Promising (specific IC50 not detailed in abstract) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments cited in the literature.
Cholinesterase Inhibition Assay (Modified Ellman's Method)
This spectrophotometric assay is used to determine the inhibitory activity of compounds against AChE and BChE.[3]
-
Enzyme Solution Preparation: Prepare a solution of AChE or BChE in a suitable phosphate (B84403) buffer.
-
Inhibitor Addition: Add various concentrations of the test compound (inhibitor) to the enzyme solution.
-
Pre-incubation: Allow the enzyme and inhibitor mixture to pre-incubate for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine (B1199683) iodide for BChE) and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Absorbance Measurement: Monitor the change in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion resulting from the reaction of thiocholine (B1204863) with DTNB.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 or Ki value.
Anticancer Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[2]
-
Cell Seeding: Seed cancer cell lines in 96-well plates at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: Calculate the cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[3]
Visualizing the Science: Pathways and Workflows
Signaling Pathway of Thiazole Derivatives in Cancer
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Hantzsch Thiazole Synthesis Protocol for 5-Thiazolemethanol Derivatives
Introduction
The Hantzsch thiazole (B1198619) synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone reaction in heterocyclic chemistry for the formation of thiazole rings.[1] The reaction classically involves the cyclocondensation of an α-haloketone with a thioamide.[1][2] This method is highly regarded for its operational simplicity, use of accessible starting materials, and generally high yields of stable, aromatic thiazole products.[1][3]
The thiazole moiety is a privileged scaffold found in numerous biologically active compounds, including pharmaceuticals with antimicrobial, anti-inflammatory, and anticancer properties.[1][4] Specifically, 5-thiazolemethanol derivatives serve as crucial building blocks in medicinal chemistry and drug development. The ability to efficiently synthesize these derivatives via the Hantzsch protocol is essential for creating diverse chemical libraries for structure-activity relationship (SAR) studies.[1]
This document provides detailed experimental protocols, reaction data, and workflow visualizations for the synthesis of this compound derivatives, tailored for researchers and professionals in organic synthesis and drug discovery.
Reaction Principle and Mechanism
The Hantzsch synthesis proceeds through a multi-step mechanism to form the aromatic thiazole ring. The key steps are:
-
Nucleophilic Attack (S N 2 Reaction): The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone, displacing the halide.[1][5]
-
Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs a nucleophilic attack on the carbonyl carbon of the ketone, forming a five-membered heterocyclic intermediate (a hydroxythiazoline).[1][3]
-
Dehydration: The final step involves the elimination of a water molecule from the intermediate to yield the stable, aromatic thiazole ring.[1][6] The aromaticity of the final product is a significant driving force for the reaction.[5]
To synthesize this compound, an α-haloketone bearing a protected hydroxymethyl group is required, such as 1-chloro-3-(benzyloxy)propan-2-one, which reacts with a thioamide like thioformamide (B92385). A subsequent deprotection step reveals the desired methanol (B129727) functional group.
Caption: General mechanism of the Hantzsch Thiazole Synthesis.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative quantitative data for Hantzsch thiazole syntheses under various conditions, allowing for easy comparison.
Table 1: Synthesis of Thiazole Derivatives via Conventional and Microwave-Assisted Methods
| Entry | α-Haloketone | Thioamide | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | 2-Bromoacetophenone | Thiourea | Conventional | Methanol | 100 | 30 min | ~99 | [5][7] |
| 2 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Conventional | Ethanol (B145695)/Water (1:1) | 65 | 2-3.5 h | 79-90 | [4] |
| 3 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ultrasonic | Ethanol/Water (1:1) | Room Temp. | 1.5-2 h | 79-90 | [4] |
| 4 | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-Phenylthiourea | Microwave | Methanol | 90 | 30 min | 95 | [8] |
| 5 | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-Phenylthiourea | Conventional | Methanol | Reflux | 8 h | Lower |[8] |
Experimental Protocols
The following protocols provide a general framework for synthesizing this compound. Note: These procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 5-(Benzyloxy)methyl)thiazole
This protocol uses a protected α-haloketone to prevent side reactions involving the hydroxyl group.
Materials:
-
1-Chloro-3-(benzyloxy)propan-2-one
-
Thioformamide
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thioformamide (1.0 eq) in absolute ethanol.
-
To this solution, add 1-chloro-3-(benzyloxy)propan-2-one (1.0 eq) dropwise at room temperature while stirring.[2]
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.[2][6]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[2]
-
Extract the product into diethyl ether (3x the reaction volume).[2]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, 5-((benzyloxy)methyl)thiazole.
Protocol 2: Deprotection to Yield this compound
This protocol describes the removal of the benzyl (B1604629) protecting group.
Materials:
-
Crude 5-((benzyloxy)methyl)thiazole from Protocol 1
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol or Ethanol
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the crude product in methanol or ethanol in a suitable flask.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol %) to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon or a dedicated hydrogenation apparatus.
-
Stir the mixture vigorously at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (methanol or ethanol).
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
Protocol 3: Purification and Characterization
Procedure:
-
Purify the crude this compound by column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).[6]
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Determine the mass of the final product and calculate the overall percent yield.
-
Characterize the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.[8]
Visualizations: Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis, purification, and characterization of this compound derivatives.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for N-alkylation of 5-Thiazolemethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole (B1198619) moieties are prevalent scaffolds in a wide array of biologically active compounds and pharmaceuticals. The N-alkylation of the thiazole ring to form thiazolium salts is a key synthetic transformation that can significantly modulate the biological activity, solubility, and other physicochemical properties of these molecules. This application note provides a detailed experimental procedure for the N-alkylation of 5-Thiazolemethanol. Due to the presence of a reactive primary hydroxyl group, which can compete in alkylation reactions, a three-step strategy is employed: (1) protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, (2) N-alkylation of the protected thiazole, and (3) deprotection of the TBDMS ether to yield the final N-alkylated this compound. This protocol offers a robust and reproducible methodology for the synthesis of N-alkylated this compound derivatives.
Overall Experimental Workflow
Caption: Overall workflow for the N-alkylation of this compound.
Experimental Protocols
Protocol 1: Protection of this compound with TBDMSCl
This protocol describes the protection of the primary hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv.) in anhydrous DMF, add imidazole (2.5 equiv.).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add TBDMSCl (1.2 equiv.) portion-wise to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 5-(tert-butyldimethylsilyloxymethyl)thiazole.
Protocol 2: N-Alkylation of 5-(tert-butyldimethylsilyloxymethyl)thiazole
This protocol details the N-alkylation of the protected thiazole to form a thiazolium salt. Methyl iodide is used as a representative alkylating agent.
Materials:
-
5-(tert-butyldimethylsilyloxymethyl)thiazole
-
Alkyl halide (e.g., Methyl iodide)
-
Anhydrous acetonitrile
-
Diethyl ether
Procedure:
-
Dissolve 5-(tert-butyldimethylsilyloxymethyl)thiazole (1.0 equiv.) in anhydrous acetonitrile.
-
Add the alkyl halide (1.2-1.5 equiv.) to the solution.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring by TLC. Reaction times can vary from a few hours to overnight depending on the alkyl halide's reactivity.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration and wash with cold diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to induce precipitation of the thiazolium salt.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield the N-alkyl-5-(tert-butyldimethylsilyloxymethyl)thiazolium halide.
Protocol 3: Deprotection of the TBDMS Ether
This protocol describes the removal of the TBDMS protecting group to yield the final N-alkylated this compound.
Materials:
-
N-Alkyl-5-(tert-butyldimethylsilyloxymethyl)thiazolium halide
-
Tetrabutylammonium fluoride (B91410) (TBAF) (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-alkyl-5-(tert-butyldimethylsilyloxymethyl)thiazolium halide (1.0 equiv.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv.) dropwise to the stirred solution.[1]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-16 hours).[2]
-
Quench the reaction by adding water.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary to yield the final N-alkyl-5-Thiazolemethanol halide salt.
Data Presentation
Table 1: Representative Quantitative Data for the Synthesis of N-Methyl-5-Thiazolemethanol Iodide
| Step | Reactant | Reagent (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1. Protection | This compound | TBDMSCl (1.2), Imidazole (2.5) | DMF | RT | 12 | ~95 |
| 2. N-Alkylation | Protected Thiazole | Methyl Iodide (1.5) | Acetonitrile | 40 | 6 | ~90 |
| 3. Deprotection | Protected Thiazolium Salt | TBAF (1.2) | THF | RT | 4 | ~85-95 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Reaction Mechanism
Caption: Generalized reaction mechanism for the three-step synthesis.
References
Application of 5-Thiazolemethanol in Agricultural Fungicide Synthesis: A Detailed Overview
Application Notes
The development of effective and target-specific agricultural fungicides is paramount in ensuring global food security. Thiazole (B1198619) derivatives have emerged as a significant class of compounds in agrochemical research due to their broad-spectrum fungicidal activity. Among these, 5-Thiazolemethanol and its derivatives serve as crucial building blocks for the synthesis of potent fungicides. This document provides a detailed account of the application of 5-thiazole derivatives in the synthesis of agricultural fungicides, with a particular focus on the succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, Thifluzamide.
Thifluzamide, a thiazole amide fungicide, demonstrates high efficacy against a variety of fungal pathogens, particularly those from the genus Rhizoctonia, which cause significant damage to crops like rice, potatoes, and corn. Its mode of action involves the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain, a vital process for fungal respiration and energy production. This targeted mechanism of action makes it an essential tool in integrated pest management (IPM) strategies, helping to mitigate the risk of resistance development when used in rotation with fungicides that have different modes of action.
The core of the Thifluzamide molecule is a substituted thiazole ring, specifically 2-methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. While direct synthesis from this compound is plausible through oxidation of the hydroxymethyl group to a carboxylic acid, published synthesis routes for this key intermediate predominantly start from other precursors such as ethyl 4,4,4-trifluoroacetoacetate and thioacetamide (B46855). This intermediate is then converted to its acyl chloride and subsequently reacted with a substituted aniline (B41778) to yield Thifluzamide.
This document will detail the synthetic pathways to Thifluzamide, provide experimental protocols for key steps, present quantitative data on its fungicidal activity, and illustrate the relevant biological pathway and experimental workflows.
Quantitative Data Presentation
The efficacy of thiazole-based fungicides is determined through in vitro and in vivo studies, with the half-maximal effective concentration (EC50) being a key quantitative parameter. The following tables summarize the fungicidal activity of Thifluzamide and other novel thiazole derivatives against various plant pathogens.
Table 1: Fungicidal Activity of Thifluzamide against Various Plant Pathogens
| Target Pathogen | Crop | Disease | EC50 (mg/L) | Reference |
| Rhizoctonia solani | Rice | Sheath Blight | Not explicitly stated, but highly effective | |
| Puccinia spp. | Wheat | Rust | Not specified | |
| Sclerotinia sclerotiorum | Various | White Mold | Not specified | |
| Fusarium spp. | Various | Root Rot | Not specified |
Table 2: In Vivo Fungicidal Activity of Novel Isothiazole–Thiazole Derivatives
| Compound | Target Pathogen | EC50 (mg L⁻¹) | Reference |
| 6u | Pseudoperonospora cubensis | 0.046 | |
| 6u | Phytophthora infestans | 0.20 |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid
This protocol describes the synthesis of the key intermediate for Thifluzamide, starting from ethyl 4,4,4-trifluoroacetoacetate and thioacetamide.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Thioacetamide
-
Acetonitrile
-
Tri-n-propylamine
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Ring Formation: In a reaction vessel, dissolve thioacetamide in acetonitrile. Add ethyl 4,4,4-trifluoroacetoacetate dropwise to the solution at 30°C. Maintain the reaction for 2.5 hours.
-
Cyclization: Add tri-n-propylamine to the reaction mixture and maintain the temperature between 30-40°C for 4 hours to facilitate cyclization, forming ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate.
-
Hydrolysis: To the solution containing the ethyl ester, slowly add a 40% sodium hydroxide solution, keeping the temperature below 40°C. Continue stirring for 60 minutes after the addition is complete.
-
Acidification and Isolation: Separate the organic phase. Slowly add 10% hydrochloric acid to the aqueous phase to adjust the pH to ≤ 2, which will cause the product to precipitate.
-
Filter the precipitate and wash it twice with 10% hydrochloric acid solution.
-
Dry the collected solid in a vacuum oven to obtain 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid as a light yellow solid. A yield of 98.70% with a purity of 98.8% has been reported for a similar procedure.
Protocol 2: Synthesis of Thifluzamide
This protocol details the final step in the synthesis of Thifluzamide from its carboxylic acid precursor.
Materials:
-
2-Methyl-4-(trifluoromethyl)-5-thiazolecarboxylic
Application Notes and Protocols for Microwave-Assisted Synthesis of 5-Thiazolemethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole (B1198619) derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 5-thiazolemethanol scaffold, in particular, is a valuable building block for the synthesis of novel therapeutic agents. Traditional methods for the synthesis of these compounds often involve long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering significant reductions in reaction times, increased yields, and improved product purity.[1] This document provides detailed protocols and application notes for the microwave-assisted synthesis of this compound derivatives and discusses their relevance in targeting key signaling pathways in drug development.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation offers several advantages over conventional heating methods for the synthesis of thiazole derivatives:
-
Rapid Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes using microwave heating.[2][3]
-
Higher Yields: Microwave synthesis frequently leads to higher isolated yields of the desired product.[2][4]
-
Increased Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products.
-
Energy Efficiency: MAOS is a more environmentally friendly approach due to its reduced energy consumption and often allows for solvent-free reactions.[4]
Experimental Protocols
A versatile and efficient method for the synthesis of this compound derivatives is a two-step process involving the microwave-assisted Hantzsch synthesis of a thiazole-5-carboxylate intermediate, followed by its microwave-assisted reduction to the corresponding this compound.
Step 1: Microwave-Assisted Hantzsch Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate
This protocol describes the synthesis of a key intermediate, ethyl 2-amino-4-methylthiazole-5-carboxylate, from ethyl 2-chloroacetoacetate and thiourea (B124793) using microwave irradiation.
Materials:
-
Ethyl 2-chloroacetoacetate (1 mmol)
-
Thiourea (1.1 mmol)
-
Ethanol (B145695) (3 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, combine ethyl 2-chloroacetoacetate (1 mmol), thiourea (1.1 mmol), and ethanol (3 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 100°C for 10-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The resulting precipitate is collected by filtration.
-
Wash the solid product with cold ethanol.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Step 2: Microwave-Assisted Reduction of Ethyl 2-Amino-4-methylthiazole-5-carboxylate
This protocol outlines the reduction of the thiazole-5-carboxylate intermediate to the desired this compound derivative using sodium borohydride (B1222165) under microwave irradiation.
Materials:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate (1 mmol)
-
Sodium borohydride (NaBH₄) (2 mmol)
-
Ethanol (5 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate (1 mmol) in ethanol (5 mL).
-
Carefully add sodium borohydride (2 mmol) to the solution.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 80°C for 15-30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Characterize the final product, (2-amino-4-methylthiazol-5-yl)methanol, using appropriate analytical techniques.
Data Presentation
The following tables summarize typical quantitative data for the microwave-assisted synthesis of thiazole derivatives, highlighting the significant improvements over conventional methods.
Table 1: Comparison of Conventional and Microwave-Assisted Hantzsch Thiazole Synthesis
| Product | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Amino-4-(2-hydroxy-5-methyl phenyl) thiazole | Conventional | Ethanol | Reflux | 12 h | 58 | [3] |
| 2-Amino-4-(2-hydroxy-5-methyl phenyl) thiazole | Microwave | Ethanol | - | 6-8 min | 90 | [3] |
| Ethyl 2-(arylamino)-4-(thiophen-2-yl)thiazol-5-yl]acetate | Microwave | PEG-400 | 100 | 60 sec | 85-95 | [5] |
| N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Conventional | Methanol | Reflux | 8 h | Lower | [6] |
| N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Microwave | Methanol | 90 | 30 min | 89-95 | [6] |
Table 2: Reaction Conditions for Microwave-Assisted Synthesis of Various Thiazole Derivatives
| Thiazole Derivative | Starting Materials | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Thiazolyl-pyridazinediones | Maleic anhydride, thiosemicarbazide, hydrazonoyl halides | Ethanol | 500 | 150 | 4-8 | High | [7] |
| 2-Aminothiazoles | α-bromoketone, thiourea | Ethanol | 170 | 70 | 5-15 | - | [8] |
| 2-Amino-5-aryl thiazoles | Substituted acetophenone, thiourea | Solvent-free | - | - | 10-15 | High | [4] |
| Ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates | Bromo ester, substituted phenylthiourea | PEG-400 | 100 | 100 | 1 | 85-95 | [5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the two-step microwave-assisted synthesis of this compound derivatives.
Biological Applications and Signaling Pathways
Thiazole derivatives are known to interact with various biological targets, making them attractive scaffolds for drug discovery. Notably, certain thiazole-containing compounds have been identified as potent inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and VEGFR-2 pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers.[4] Thiazole derivatives can be designed to inhibit key kinases within this pathway, such as PI3K and mTOR, thereby halting tumor progression.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy. Thiazole-based compounds have been developed as potent VEGFR-2 inhibitors.
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and environmentally benign route to this compound derivatives, which are valuable scaffolds in drug discovery. The protocols outlined in this document offer a reliable methodology for the synthesis of these compounds. Furthermore, the potential of this compound derivatives to target critical signaling pathways such as PI3K/Akt/mTOR and VEGFR-2 highlights their promise for the development of novel therapeutics, particularly in the field of oncology. Further exploration of the structure-activity relationships of these derivatives will be crucial in optimizing their potency and selectivity as kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bepls.com [bepls.com]
Application Notes and Protocols for the Scale-Up Synthesis of 5-Thiazolemethanol for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Thiazolemethanol is a crucial building block in the synthesis of various biologically active compounds and pharmaceuticals. Its efficient and scalable synthesis is paramount for advancing preclinical studies where larger quantities of high-purity material are required. These application notes provide detailed protocols for the scale-up synthesis of this compound, focusing on methods that are amenable to large-scale production, cost-effective, and yield high-purity product suitable for pharmaceutical development.
Comparative Analysis of Synthetic Routes
Several synthetic strategies for this compound have been reported. The choice of method for scale-up depends on factors such as starting material availability, cost, reaction safety, and desired purity. Below is a summary of key quantitative data from prominent synthetic routes.
Table 1: Comparison of Scale-Up Syntheses for this compound
| Synthetic Route | Starting Material | Key Reagents | Reported Yield (%) | Purification Method | Suitability for Scale-Up | Reference |
| Route A: Reduction of Ester | Ethyl thiazole-5-carboxylate | Lithium aluminum hydride (LAH), THF | 75 | Silica (B1680970) gel column chromatography | Moderate; requires chromatography | [1] |
| Route B: Dehalogenation of Dibromo Intermediate | 2,4-Dibromo-5-(hydroxymethyl)- thiazole (B1198619) | 10% Palladium on carbon, H₂, Sodium acetate (B1210297) | 94 | Recrystallization (of intermediates), no chromatography for final product | High; avoids chromatography | [2] |
| Route C: One-Pot Hydrolysis and Reduction | 2-Chloro-5-chloromethylthiazole | Metal powder (Fe, Zn, or Al), Acid (HCl, H₂SO₄, or Acetic Acid) | High (not quantified) | Extraction and Distillation | High; simplified process | [3] |
| Route D: Hydrolysis and Catalytic Hydrogenation | 2-Chloro-5-hydroxymethylthiazole | 10% Palladium on carbon, H₂, Sodium carbonate | 91.6 | Filtration and concentration | High; high yield and purity | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for the most promising scale-up synthesis routes identified.
Protocol 1: Scale-Up Synthesis via Dehalogenation of 2,4-Dibromo-5-(hydroxymethyl)thiazole (Route B)
This method is highly recommended for scale-up due to its high yield and avoidance of column chromatography for the final product.[2]
Step 1: Synthesis of 2,4-Dibromo-5-(hydroxymethyl)thiazole
-
Materials: 2,4-dibromo-5-formylthiazole, Methanol (B129727), Sodium borohydride (B1222165).
-
Procedure:
-
Under a nitrogen atmosphere, dissolve 2,4-dibromo-5-formylthiazole (e.g., 27 g, 0.10 mol) in methanol (1.2 L) in a suitable reaction vessel.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add sodium borohydride in portions while maintaining the temperature at 0°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 2 hours.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 2 hours.
-
Remove the methanol under reduced pressure.
-
To the residue, add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and adjust the pH to approximately 6 with 2N HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dibromo-5-(hydroxymethyl)thiazole. The intermediate is often of sufficient purity to proceed to the next step.
-
Step 2: Debromination to this compound
-
Materials: 2,4-Dibromo-5-(hydroxymethyl)thiazole, Methanol, Sodium acetate trihydrate, 10% Palladium on carbon.
-
Procedure:
-
In a hydrogenation reactor, dissolve 2,4-dibromo-5-(hydroxymethyl)thiazole (e.g., 2.73 g, 10 mmol) in methanol (100 mL).
-
Add sodium acetate trihydrate (4.08 g, 30 mmol) to the solution.
-
Carefully add a catalytic amount of 10% palladium on carbon (200 mg).
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor to 4 atmospheres with hydrogen and shake at 23°C for 10 hours.
-
After the reaction is complete, carefully vent the reactor and filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The product is reported to be of excellent purity.[2]
-
Protocol 2: Scale-Up Synthesis via Reduction of Ethyl Thiazole-5-carboxylate (Route A)
This protocol is a viable option, though it necessitates chromatographic purification.[1]
-
Materials: Lithium aluminum hydride (LAH), Anhydrous Tetrahydrofuran (THF), Ethyl thiazole-5-carboxylate.
-
Procedure:
-
In a pre-cooled (ice-bath) three-neck flask of appropriate size, prepare a solution of lithium aluminum hydride (e.g., 2.89 g, 76 mmol) in 250 mL of anhydrous THF.
-
In a separate flask, dissolve ethyl thiazole-5-carboxylate (e.g., 11.82 g, 75.68 mmol) in 100 mL of anhydrous THF.
-
Slowly add the ethyl thiazole-5-carboxylate solution dropwise to the LAH solution over 1.5 hours, ensuring the temperature is maintained and foaming is controlled.
-
After the addition is complete, continue stirring the reaction mixture for 1 hour.
-
Carefully quench the reaction by the sequential dropwise addition of water (2.9 mL), 15% NaOH solution (2.9 mL), and then water again (8.7 mL).
-
Filter the resulting solid salt and retain the filtrate.
-
Heat the collected solid salt at reflux in ethyl acetate (100 mL) for 30 minutes and filter again.
-
Combine the filtrates from both filtration steps, dry with anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a step gradient of methanol in chloroform (B151607) (e.g., 0%, 2%, 4%) as the eluent to yield pure this compound.[1]
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the scale-up synthesis of this compound via the dehalogenation route, which is often preferred for its efficiency and avoidance of chromatography.
Caption: Workflow for the synthesis of this compound.
Purification and Characterization
For preclinical studies, high purity of the final compound is critical.
-
Purification: While Route B is designed to avoid final product chromatography, if impurities are present, recrystallization from a suitable solvent system or filtration through a pad of silica gel can be employed.[2] For Route A, silica gel column chromatography is necessary.[1] A patented high-purity purification process involves crystallization from a non-polar solvent with the addition of an electrolyte salt.[5]
-
Characterization: The identity and purity of this compound should be confirmed using standard analytical techniques.
-
¹H NMR: Expected signals for this compound in CDCl₃ are typically observed at δ 4.92 (s, 2H), 7.78 (s, 1H), and 8.77 (s, 1H).[1][4]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the expected molecular weight (e.g., (M+H)⁺ = 116).[1][4]
-
Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) to ensure it meets the stringent requirements for preclinical use.
-
Safety Considerations
-
Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Some reagents like lithium aluminum hydride are pyrophoric and react violently with water. Thioamides can be toxic.[6]
-
Reactions: Conduct all reactions in a well-ventilated fume hood. Hydrogenation reactions should be performed in a designated area with appropriate safety measures for handling flammable gases under pressure.
By following these detailed protocols and considering the comparative data, researchers and drug development professionals can effectively scale up the synthesis of this compound to support advancing preclinical studies.
References
- 1. 5-Hydroxymethylthiazole | 38585-74-9 [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. CN101863853B - Technique for preparing 5-hydroxymethyl thiazole by one pot method - Google Patents [patents.google.com]
- 4. EP0793659B1 - Process for preparation of 5-hydroxymethylthiazole - Google Patents [patents.google.com]
- 5. CN104693140A - 5-hydroxymethyl thiazole purification process with high purity and high yield - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Creating a Diverse Library of 5-Thiazolemethanol Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the generation and screening of a diverse library of 5-thiazolemethanol analogs. Thiazole-containing compounds are a prominent class of heterocyclic molecules with a broad spectrum of biological activities, making them valuable scaffolds in drug discovery.[1][2] This guide outlines a comprehensive workflow from library synthesis to biological evaluation, equipping researchers with the necessary information to explore the therapeutic potential of novel this compound analogs.
Introduction to this compound Analogs in Drug Discovery
The thiazole (B1198619) ring is a key structural motif found in numerous FDA-approved drugs and biologically active compounds.[3] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in medicinal chemistry.[4] this compound and its derivatives, in particular, serve as important synthons for the preparation of a wide range of biologically active molecules.[5] By creating a diverse library of these analogs, researchers can systematically explore the structure-activity relationships (SAR) and identify novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammation.[6][7]
Library Synthesis: A Parallel Approach
To efficiently generate a diverse library of this compound analogs, a parallel synthesis approach based on the well-established Hantzsch thiazole synthesis is recommended.[8][9][10] This method allows for the introduction of diversity at two key positions of the thiazole ring (R1 and R2), as depicted in the general reaction scheme below.
General Reaction Scheme:
This strategy enables the rapid production of a multitude of analogs by varying the α-haloketone and thioamide building blocks in a combinatorial fashion.
Experimental Protocol: Parallel Synthesis of a 96-Well Library of this compound Analogs
This protocol details the parallel synthesis of a library of this compound analogs in a 96-well format.
Materials:
-
Array of diverse α-haloketones (R1-C(O)CH2X, where X = Br or Cl)
-
Array of diverse thioamides (R2-C(S)NH2)
-
1,3-Dichloroacetone (B141476) (as a precursor for the 5-hydroxymethyl group)
-
Ethanol (EtOH)
-
Triethylamine (B128534) (TEA)
-
96-well reaction blocks
-
Magnetic stirrer plate compatible with 96-well blocks
-
Multi-channel pipette
-
Automated liquid handler (optional)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) for analysis
-
Preparative HPLC for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.5 M stock solutions of each α-haloketone in ethanol.
-
Prepare 0.5 M stock solutions of each thioamide in ethanol.
-
Prepare a 0.5 M stock solution of 1,3-dichloroacetone in ethanol.
-
Prepare a 1.0 M stock solution of triethylamine in ethanol.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 200 µL of the 1,3-dichloroacetone stock solution (0.1 mmol).
-
Using a multi-channel pipette or automated liquid handler, add 200 µL of a unique thioamide stock solution (0.1 mmol) to each well in a column.
-
Add 200 µL of a unique α-haloketone stock solution (0.1 mmol) to each well in a row.
-
Add 100 µL of the triethylamine stock solution (0.1 mmol) to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and place it on a magnetic stirrer plate.
-
Heat the reaction mixture at 60-80°C for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction block to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Re-dissolve the residue in a suitable solvent for purification (e.g., DMSO for biological screening or a mobile phase compatible with preparative HPLC).
-
-
Purification and Analysis:
-
Purify the individual analogs using preparative HPLC.
-
Confirm the identity and purity of each compound by HPLC-MS and 1H NMR spectroscopy.[11]
-
Determine the concentration of each purified compound and prepare stock solutions (e.g., 10 mM in DMSO) for biological screening.
-
High-Throughput Screening (HTS) of the this compound Analog Library
High-throughput screening is a critical step in identifying biologically active compounds from a large library.[12] The following protocols describe general cell-based and biochemical assays that can be adapted for screening the synthesized this compound library.
Experimental Protocol: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the cytotoxic effects of the synthesized analogs on cancer cell lines.[4]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well or 384-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multi-channel pipette or automated liquid handler
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add the diluted compounds to the cells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) for each active compound.
-
Experimental Protocol: Biochemical Kinase Inhibition Assay
This protocol describes a general fluorescence-based assay to screen for inhibitors of a specific kinase, a common target for thiazole derivatives.
Materials:
-
Purified kinase (e.g., PI3K, Akt)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Fluorescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well white-bottom plates
-
Microplate reader capable of fluorescence detection
Procedure:
-
Assay Setup:
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the this compound analogs at the desired screening concentration (e.g., 10 µM). Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for the time recommended by the assay kit manufacturer.
-
Stop the reaction and add the detection reagent according to the kit protocol.
-
Measure the fluorescence signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound relative to the controls.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Data Presentation
Quantitative data from the screening of the this compound analog library should be summarized in clearly structured tables for easy comparison and identification of SAR trends.
Table 1: Antiproliferative Activity of Representative this compound Analogs
| Compound ID | R1 Substituent | R2 Substituent | IC50 (µM) vs. MCF-7[4] | IC50 (µM) vs. A549[7] | IC50 (µM) vs. HepG2[13] |
| Ref-Cpd-1 | 4-Fluorophenyl | Amino | 2.57 ± 0.16 | 0.452 | 7.26 ± 0.44 |
| Ref-Cpd-2 | 4-Chlorophenyl | Methyl | 12.0 ± 1.73 | - | 14.05 |
| Ref-Cpd-3 | Phenyl | Amino | 0.2 ± 0.01 | - | - |
| Ref-Cpd-4 | 4-Cyanophenyl | 2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl | - | 12.0 ± 1.73 | 3.83 ± 0.76 |
| Ref-Cpd-5 | 2,4-Dichlorophenyl | Amino | - | - | 7.90 |
Table 2: Antimicrobial Activity of Representative this compound Analogs
| Compound ID | R1 Substituent | R2 Substituent | MIC (µg/mL) vs. S. aureus[14] | MIC (µg/mL) vs. E. coli[14] | MIC (µg/mL) vs. C. albicans[15] |
| Ref-Cpd-6 | 4-Nitrophenyl | Amino | 16.1 | 16.1 | 15.3 |
| Ref-Cpd-7 | 3,4-Dimethoxyphenyl | Amino | - | - | 6.25 |
| Ref-Cpd-8 | Pyridin-4-yl | Amino | 93.7 | - | 7.8 |
| Ref-Cpd-9 | Thien-2-yl | Amino | 12.5 | 12.5 | - |
| Ref-C-pd-10 | Phenyl | Hetaryl | 0.23-0.70 | 0.23-0.70 | 0.06-0.23 |
Visualization of Workflows and Signaling Pathways
Visual representations of experimental workflows and biological pathways are crucial for understanding complex processes. The following diagrams were generated using Graphviz (DOT language).
Experimental Workflow
Caption: Workflow for the synthesis and screening of a this compound analog library.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound analogs.[6][16]
Tubulin Polymerization Pathway
References
- 1. Deconvolution of combinatorial libraries for Drug discovery: theoretical comparison of pooling strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Pooling-Deconvolution Strategy for Biological Network Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening workflow | High Throughput Screening Core [u.osu.edu]
- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. schrodinger.com [schrodinger.com]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. POOLING IN HIGH-THROUGHPUT DRUG SCREENING - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CN101863853B - Technique for preparing 5-hydroxymethyl thiazole by one pot method - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Enzymatic Reactions Involving 5-Thiazolemethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of potential enzymatic reactions involving 5-Thiazolemethanol, a versatile heterocyclic compound. While this compound is widely recognized as a key building block in the synthesis of pharmaceuticals, its direct enzymatic transformations are an emerging area of interest for creating novel derivatives with enhanced biological activity and specificity.[1][2] This document outlines protocols for three plausible enzymatic reactions: lipase-catalyzed esterification, alcohol dehydrogenase-catalyzed oxidation, and glycosyltransferase-catalyzed glycosylation.
Lipase-Catalyzed Esterification of this compound
Lipases are highly versatile enzymes that can catalyze the esterification of primary alcohols in non-aqueous solvents. This reaction can be used to synthesize a variety of 5-thiazolylmethyl esters, which may have applications as prodrugs or possess unique biological activities. Novozym® 435, an immobilized lipase (B570770) B from Candida antarctica, is a robust and widely used catalyst for such reactions.[3][4]
Experimental Protocol: Synthesis of 5-Thiazolylmethyl Acetate (B1210297)
Objective: To synthesize 5-thiazolylmethyl acetate from this compound and vinyl acetate using Novozym® 435.
Materials:
-
This compound
-
Vinyl acetate
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Anhydrous toluene (B28343)
-
Molecular sieves (3 Å)
-
Rotary evaporator
-
Orbital shaker incubator
-
HPLC system for reaction monitoring
Procedure:
-
To a 25 mL screw-capped flask, add this compound (1 mmol, 115.16 mg) and anhydrous toluene (10 mL).
-
Add vinyl acetate (2 mmol, 184.2 µL) to the flask.
-
Add Novozym® 435 (100 mg) and molecular sieves (200 mg) to the reaction mixture.
-
Seal the flask and place it in an orbital shaker incubator at 50°C and 200 rpm.
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by HPLC.
-
Once the reaction reaches completion (or equilibrium), stop the reaction by filtering out the enzyme and molecular sieves.
-
Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Illustrative Quantitative Data
The following table presents hypothetical data for the lipase-catalyzed acetylation of this compound, based on typical results for similar enzymatic esterifications.
| Parameter | Value |
| Substrate 1 | This compound (0.1 M) |
| Substrate 2 | Vinyl acetate (0.2 M) |
| Enzyme | Novozym® 435 |
| Enzyme Loading | 10 mg/mL |
| Solvent | Toluene |
| Temperature | 50°C |
| Reaction Time | 24 hours |
| Conversion | >95% |
| Product | 5-Thiazolylmethyl acetate |
| Isolated Yield | 85-90% |
Workflow for Lipase-Catalyzed Esterification
References
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Thiazolemethanol by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Thiazolemethanol using column chromatography. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
For the purification of polar compounds like this compound, standard silica (B1680970) gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most common and recommended stationary phase.[1][2] Due to the basic nature of the thiazole (B1198619) ring, issues with streaking or irreversible adsorption to the acidic silica gel can occur.[1] In such cases, deactivating the silica gel with a triethylamine (B128534) solution or using an alternative stationary phase like alumina (B75360) (neutral or basic) may be beneficial.[1][3]
Q2: Which solvent systems are suitable for the elution of this compound?
Choosing an appropriate solvent system is critical for the successful separation of this compound. Thin-Layer Chromatography (TLC) should be used to determine the optimal eluent composition.[3] A good starting point is a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound.[4][5]
Commonly used solvent systems for polar heterocyclic compounds include:
-
Ethyl Acetate (B1210297) in Hexane: A gradient of increasing ethyl acetate concentration (e.g., starting from 20% and gradually increasing to 100%) is often effective.[3][6]
-
Methanol (B129727) in Dichloromethane (B109758) (DCM): For highly polar compounds, a small percentage of methanol (e.g., 1-10%) in dichloromethane can be used.[2][6]
Q3: How should I load my crude this compound sample onto the column?
There are two primary methods for sample loading: wet loading and dry loading.[3][7]
-
Wet Loading: This method is suitable if your crude product is readily soluble in the initial mobile phase. Dissolve the sample in a minimal amount of the eluent and carefully apply it to the top of the column.[3]
-
Dry Loading: This is the recommended method if your compound has poor solubility in the mobile phase or if you need to use a more polar solvent for dissolution than your starting eluent.[7] To dry load, dissolve your crude sample in a suitable solvent (e.g., methanol or dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[7]
Q4: My this compound appears to be degrading on the silica gel column. What can I do?
The thiazole ring can be sensitive to the acidic nature of silica gel, potentially leading to degradation.[8] To mitigate this, you can:
-
Deactivate the Silica Gel: Pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a base, such as 1-2% triethylamine.[9]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| This compound is not moving from the origin (Rf ≈ 0). | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For example, if using an ethyl acetate/hexane system, increase the percentage of ethyl acetate. If this is ineffective, switch to a more polar solvent system like methanol/dichloromethane.[1][2] |
| Poor separation between this compound and impurities (similar Rf values). | The solvent system lacks selectivity. | Try a different solvent system with different solvent components. For example, if ethyl acetate/hexane fails to provide good separation, a dichloromethane/methanol system might offer different selectivity. Using a longer column can also improve resolution.[3] |
| Streaking or tailing of the this compound spot on TLC and broad peaks during column chromatography. | The thiazole nitrogen is interacting with acidic sites on the silica gel. The sample may be overloaded. | Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic silanol (B1196071) groups.[1] Ensure the amount of crude material loaded is not excessive for the column size. |
| Low yield of this compound after purification. | Irreversible adsorption to the stationary phase. The compound is eluting with the solvent front. The compound is degrading on the column. | Add triethylamine to the eluent to reduce strong interactions with the silica gel.[1] Start with a less polar solvent system to ensure the compound does not elute too quickly. Check for degradation by performing a 2D TLC. If degradation is observed, consider using a deactivated stationary phase or an alternative like alumina. |
| Co-elution of impurities with this compound. | The chosen solvent system is not optimal for separating the specific impurities present. | Perform a thorough TLC analysis with various solvent systems to find one that maximizes the separation between this compound and the impurities. Consider using a gradient elution to improve separation. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
-
Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like methanol or dichloromethane.
-
Spotting: Use a capillary tube to spot the dissolved sample onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a shallow pool of the desired solvent system (e.g., 30% ethyl acetate in hexane).
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Analysis: Calculate the Rf value for the this compound spot. Adjust the solvent system to achieve an Rf value between 0.2 and 0.4.
Protocol 2: Column Chromatography Purification
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent determined from TLC analysis. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Load the crude this compound onto the column using either the wet or dry loading method as described in the FAQs.
-
Elution: Begin elution with the starting solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of this compound by TLC.
-
Isolation: Combine the fractions containing pure this compound and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Suggested Starting Solvent Systems for TLC Analysis of this compound
| Solvent System | Ratio (v/v) | Expected Rf Range | Notes |
| Ethyl Acetate / Hexane | 20:80 to 80:20 | 0.1 - 0.6 | A good starting point for moderately polar compounds. The ratio should be optimized based on TLC results. |
| Methanol / Dichloromethane | 1:99 to 10:90 | 0.1 - 0.5 | Suitable for more polar compounds. Start with a low percentage of methanol and increase as needed. |
Table 2: Troubleshooting Summary for Column Chromatography of this compound
| Issue | Parameter to Adjust | Recommended Action |
| No Elution | Mobile Phase Polarity | Increase the proportion of the polar solvent (e.g., ethyl acetate or methanol). |
| Poor Separation | Solvent System/Column Length | Change the solvent components (e.g., from ethyl acetate/hexane to dichloromethane/methanol). Use a longer column. |
| Peak Tailing/Streaking | Mobile Phase Additive | Add 0.1-1% triethylamine to the eluent. |
| Low Recovery | Mobile Phase/Stationary Phase | Add triethylamine to the eluent. Use a less acidic stationary phase like alumina. |
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
- 9. orgsyn.org [orgsyn.org]
troubleshooting low yield in Hantzsch synthesis of thiazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Hantzsch synthesis of thiazoles, with a specific focus on resolving issues of low reaction yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to poor outcomes in the Hantzsch thiazole (B1198619) synthesis.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the Hantzsch synthesis can stem from several factors. A systematic investigation is the most effective approach to identify and resolve the issue.[1] Key areas to examine include:
-
Purity of Reactants: The purity of the starting materials, particularly the α-haloketone and the thioamide, is crucial.[2][3] Impurities can lead to unwanted side reactions, consuming reactants and complicating the purification process.[2]
-
Action: Verify the purity of your starting materials using methods like NMR or melting point analysis. Consider recrystallization or distillation if purity is questionable.[4]
-
-
Reaction Conditions: Suboptimal conditions are a common cause of low yield.
-
Temperature: The reaction often requires heating to overcome the activation energy.[1] If running the reaction at room temperature, consider increasing the heat.[1]
-
Solvent: The polarity and type of solvent play a critical role in reaction rate and yield.[2][5] While ethanol (B145695) and methanol (B129727) are common, other solvents like 1-butanol, 2-propanol, water, or even solvent-free conditions have proven effective for specific substrates.[2][4][6] A solvent screening is highly recommended.[2][5]
-
Reaction Time: The reaction may not be running long enough for completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[1]
-
-
Reaction Method: Conventional heating can be slow and lead to the formation of side products.[5] Microwave irradiation has been shown to dramatically reduce reaction times (from hours to minutes) and significantly improve yields.[1][5][7]
-
Stoichiometry: Ensure you are using the correct stoichiometry. In some cases, using a slight excess of the thioamide can be beneficial.[2][8]
Q2: I am observing significant side product formation. How can I improve the reaction's selectivity?
A2: The formation of multiple products is often related to reaction conditions and the stability of reactants.[1]
-
Control Reaction Conditions:
-
Temperature: If using conventional heating, lowering the temperature may slow the formation of undesired byproducts.[5]
-
Acidic Conditions: Be aware that performing the reaction under highly acidic conditions can lead to the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[1][4][9] In neutral solvents, the reaction typically yields the 2-amino-substituted thiazoles exclusively.[4][9]
-
-
Purify Starting Materials: As mentioned, impurities in the α-haloketone or thioamide can lead to unwanted side reactions.[1]
-
Monitor the Reaction: An unexpected color change, such as darkening or tar formation, often suggests the decomposition of starting materials or the formation of polymeric byproducts, which can be caused by excessive heat or prolonged reaction times.[3] Use TLC to monitor the reaction and stop it once the starting material is consumed to prevent further degradation or side product formation.[3]
Q3: My starting materials are not fully consumed. How can I drive the reaction to completion?
A3: Incomplete conversion is a common problem that can be addressed by optimizing reaction parameters.[1]
-
Increase Temperature: The Hantzsch synthesis often requires heating.[1] Systematically increasing the temperature can help identify the optimal condition to drive the reaction forward.[1]
-
Prolong Reaction Time: Monitor the reaction via TLC to ensure it has been allowed to proceed for a sufficient duration.[1]
-
Use a Catalyst: While the classic synthesis may not require a catalyst, modern variations often employ one to improve efficiency.[4] Catalysts like silica-supported tungstosilicic acid have been shown to produce high yields.[4][10]
-
Consider Microwave Irradiation: Microwave-assisted synthesis can significantly shorten reaction times and often leads to higher conversion rates compared to conventional reflux.[7]
Q4: The purification of my thiazole product is proving difficult. What are the recommended purification strategies?
A4: The thiazole product is often poorly soluble in water and can be readily precipitated from the reaction mixture.[11]
-
Precipitation and Filtration: A common workup procedure involves pouring the cooled reaction mixture into an aqueous sodium carbonate solution to neutralize the mixture and precipitate the product.[3][8][11] The resulting solid can then be collected by vacuum filtration.[3][12]
-
Washing: Wash the collected solid (filter cake) with water to remove inorganic salts and any remaining soluble impurities like excess thiourea.[3][8][11] A subsequent wash with a cold, non-polar solvent can help remove other impurities.[3]
-
Recrystallization: If the filtered product is not sufficiently pure, recrystallization from a suitable solvent, such as ethanol, is a common and effective purification method.[3]
Data Presentation
The choice of reaction conditions significantly impacts the final yield. The tables below summarize the effects of different solvents and heating methods on representative Hantzsch syntheses.
Table 1: Effect of Solvent on Yield in a Multi-Component Hantzsch Synthesis
| Entry | Solvent | Condition | Yield (%) |
|---|---|---|---|
| 1 | Water | Reflux | 82 |
| 2 | Ethanol | Reflux | 65 |
| 3 | Methanol | Reflux | 58 |
| 4 | 1-Butanol | Reflux | 85 |
| 5 | 2-Propanol | Reflux | 82 |
| 6 | Ethanol/Water (1:1) | Reflux | 85 |
Data adapted from a study on a specific multi-component Hantzsch synthesis. Yields are illustrative and will vary with different substrates and conditions.[3][10]
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Method | Reaction Time | Yield (%) |
|---|---|---|
| Conventional Heating (Reflux in Methanol) | 8 hours | Lower |
| Microwave Irradiation | < 30 minutes | Higher (89-95%) |
Data adapted from a study on the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.[3][7]
Visualizations
The following diagrams illustrate key workflows and logical processes for troubleshooting the Hantzsch synthesis.
Caption: Troubleshooting logic for addressing low yield in Hantzsch synthesis.
Caption: General experimental workflow for the Hantzsch thiazole synthesis.
Experimental Protocols
Below are representative protocols. Optimization may be required for different substrates.
Protocol 1: General Synthesis of 2-Amino-4-phenylthiazole (Conventional Heating)
This protocol is adapted from standard laboratory procedures for the Hantzsch synthesis.[3][11]
Materials:
-
2-bromoacetophenone (B140003) (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone and thiourea.[11]
-
Add methanol and a magnetic stir bar.[11]
-
Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[3][11] The solids should dissolve during heating.[3]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[11]
-
Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. A precipitate should form.[3][11]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[3][11]
-
Wash the collected solid with water to remove inorganic salts.[3][11]
-
Air-dry the solid on a watch glass or in a desiccator.[3]
-
If necessary, recrystallize the crude product from ethanol to obtain the pure compound.[3]
Protocol 2: Microwave-Assisted Synthesis of Coumarinyl-Thiazoles
This protocol is a general method for rapid, high-yield synthesis.[5]
Materials:
-
3-(Bromoacetyl)coumarin (B1271225) derivative (1 mmol)
-
Appropriate thiosemicarbazone or thioamide derivative (1 mmol)
-
Ethanol (5-10 mL)
Procedure:
-
Combine the 3-(bromoacetyl)coumarin and the thioamide/thiosemicarbazone derivative in a microwave reactor vessel.
-
Add ethanol as the solvent.[5]
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable temperature (e.g., 90-130°C) for a short duration (typically 5-30 minutes), monitoring pressure to ensure it remains within safe limits.
-
After the reaction is complete, cool the vessel to room temperature.
-
The solid product that often forms is collected by filtration.[5]
-
Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. The product is often obtained in high purity without the need for column chromatography.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. benchchem.com [benchchem.com]
preventing degradation of 5-Thiazolemethanol during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 5-Thiazolemethanol during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemistry of thiazole-containing compounds, the primary factors that can lead to the degradation of this compound include:
-
Exposure to Light (Photodegradation): Thiazole (B1198619) rings, especially those with certain substituents, can be susceptible to degradation upon exposure to UV and visible light. This can involve complex reactions, potentially including cycloadditions with singlet oxygen.
-
Oxidizing Agents: The sulfur atom in the thiazole ring is susceptible to oxidation, which could lead to the formation of sulfoxides or sulfones, altering the molecule's properties.
-
Extreme pH Conditions (Hydrolysis): In the presence of strong acids or bases, the thiazole ring can be prone to cleavage. The hydroxymethyl group may also be involved in reactions under these conditions.
-
Elevated Temperatures (Thermal Degradation): High temperatures can provide the energy needed for degradation reactions to occur, potentially leading to fragmentation of the molecule.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1] Specifically, storage in a refrigerator or freezer at temperatures between 2-8°C or at -20°C is ideal.[2] It should be protected from light by using amber-colored vials or by wrapping the container in aluminum foil.[2] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended as the compound can be air-sensitive.[3]
Q3: What are the visual signs of this compound degradation?
A3: this compound is typically a pale-yellow or bright yellow oily liquid.[4][5] Any significant change in color, such as darkening or the formation of precipitates, could indicate degradation. An unusual odor may also be a sign of decomposition.
Q4: How can I monitor the stability of my this compound sample?
A4: The most reliable way to monitor the stability of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This technique can separate the intact compound from its degradation products and allow for their quantification.
Q5: Are there any known stabilizers that can be used for this compound?
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC analysis of a stored sample. | Degradation of this compound due to improper storage. | 1. Verify Storage Conditions: Ensure the sample was stored at the recommended temperature, protected from light, and under an inert atmosphere. 2. Analyze a Fresh Sample: Compare the chromatogram of the stored sample to that of a freshly prepared sample to confirm the presence of new peaks. 3. Perform Forced Degradation: To tentatively identify the nature of the degradation, subject a fresh sample to controlled stress conditions (see Experimental Protocols section) and compare the resulting chromatograms. |
| Low yield or formation of byproducts in a reaction involving this compound. | Degradation of this compound under the reaction conditions (e.g., high heat, prolonged reaction time, incompatible reagents). | 1. Lower Reaction Temperature: If the reaction chemistry allows, try running the reaction at a lower temperature. 2. Protect from Light: Conduct the reaction in a flask wrapped with aluminum foil, especially if the reaction is run over a long period. 3. De-gas Solvents: If oxidation is suspected, use de-gassed solvents and maintain an inert atmosphere over the reaction. 4. Check Reagent Compatibility: Ensure that none of the reagents are strong oxidizing agents or will create highly acidic or basic conditions that could degrade the thiazole ring. |
| Discoloration of the this compound solution during an experiment. | Onset of degradation due to exposure to light, air, or incompatible substances in the solution. | 1. Minimize Exposure: Prepare solutions fresh and minimize their exposure to ambient light and air. 2. Check pH: If the solution is buffered, verify the pH to ensure it is within a stable range for the compound. 3. Inert Atmosphere: If working with the solution for an extended period, consider bubbling an inert gas through it and maintaining a blanket of inert gas above it. |
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Stress Conditions*
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Thiazole ring-opened products |
| 0.1 M NaOH | 24 hours | 60°C | 10% | Thiazole ring-opened products |
| 3% H₂O₂ | 24 hours | Room Temp | 25% | This compound-S-oxide |
| Thermal | 48 hours | 80°C | 5% | Minor unidentified products |
| Photolytic (UV light) | 24 hours | Room Temp | 30% | Dimeric and rearranged products |
*This table presents hypothetical data for illustrative purposes as specific experimental data for this compound is not publicly available. Actual results may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound and a separate vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a separate vial of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.
3. Sample Analysis:
-
After the specified duration, cool the solutions to room temperature.
-
Neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Characterize any significant degradation products using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
Technical Support Center: Managing Exothermic Reactions in Large-Scale 5-Thiazolemethanol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 5-Thiazolemethanol. The content is structured in a question-and-answer format to directly address specific issues related to managing exothermic reactions during production.
Troubleshooting Guides
Issue: Sudden and Rapid Temperature Increase During Synthesis
Question: We are observing an uncontrolled temperature spike during the one-pot synthesis of this compound from 2-chloro-5-chloromethylthiazole (B146395). What are the likely causes and how can we mitigate this?
Answer: An uncontrolled temperature increase, or thermal runaway, is a critical safety concern in the synthesis of this compound, which involves highly exothermic steps. The primary causes and corresponding mitigation strategies are outlined below:
-
Probable Causes:
-
Rapid Reagent Addition: The hydrolysis and subsequent reduction of 2-chloro-5-chloromethylthiazole are exothermic. Adding reagents too quickly can generate heat faster than the cooling system can remove it.
-
Inadequate Cooling: The reactor's cooling system may be insufficient for the scale of the reaction, or there could be a malfunction in the cooling apparatus.
-
Poor Agitation: Inefficient mixing can lead to localized "hot spots" where the reaction rate accelerates, triggering a thermal runaway.
-
Incorrect Reaction Concentration: Higher concentrations of reactants can lead to a more rapid and intense release of heat.
-
-
Troubleshooting and Mitigation Strategies:
-
Controlled Reagent Dosing: Implement a slow, controlled addition of reagents. Utilize a dosing pump with a feedback loop connected to a temperature probe in the reactor to automatically adjust the addition rate based on the internal temperature.
-
Enhanced Cooling Capacity: Ensure the reactor is appropriately sized for the reaction scale and that the cooling system is functioning optimally. Consider using a more efficient cooling medium or upgrading the cooling jacket.
-
Optimize Agitation: Verify that the agitator is providing adequate mixing throughout the reactor. For large-scale reactors, consider using multiple impellers or baffles to improve turbulence and heat distribution.
-
Solvent and Concentration Study: Conduct studies to determine the optimal solvent and reactant concentrations that allow for a manageable heat flow while maintaining a reasonable reaction rate.
-
Issue: Low Yield and Formation of Impurities
Question: Our large-scale synthesis of this compound is resulting in a low yield of the desired product and the formation of significant impurities. Could this be related to poor exothermic control?
Answer: Yes, improper management of the reaction exotherm is a common cause of low yields and impurity formation in this compound synthesis.
-
Probable Causes:
-
Side Reactions at Elevated Temperatures: Exceeding the optimal temperature range can activate alternative reaction pathways, leading to the formation of byproducts.
-
Degradation of Reactants or Product: The starting material, 2-chloro-5-chloromethylthiazole, and the final product, this compound, may be thermally sensitive and can decompose at elevated temperatures.
-
Localized Hot Spots: As mentioned previously, poor mixing can create areas of high temperature where degradation and side reactions are more likely to occur.
-
-
Troubleshooting and Optimization:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range determined during process development. Utilize an automated reactor control system to ensure precise temperature management.
-
Reaction Calorimetry: Employ reaction calorimetry (RC1) studies during process development to understand the heat flow of the reaction and identify critical temperature limits.
-
In-Process Monitoring: Use in-process analytical techniques, such as HPLC or GC, to monitor the formation of the product and any impurities in real-time. This can help to identify temperature-related deviations from the optimal reaction profile.
-
Purification Strategy: Develop a robust purification strategy to remove any temperature-induced impurities from the final product.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in the large-scale synthesis of this compound?
A1: In the common one-pot synthesis from 2-chloro-5-chloromethylthiazole, the two main exothermic steps are:
-
Hydrolysis: The initial hydrolysis of 2-chloro-5-chloromethylthiazole to 2-chloro-5-hydroxymethylthiazole.
-
Reduction: The subsequent reduction of the 2-chloro-5-hydroxymethylthiazole to this compound.
Both steps release a significant amount of energy and require careful heat management to prevent thermal runaway.
Q2: What are the key process parameters to monitor for controlling the exotherm?
A2: The critical parameters to monitor and control are:
-
Reactor Temperature: The internal temperature of the reaction vessel.
-
Jacket Temperature: The temperature of the cooling/heating fluid in the reactor jacket.
-
Reagent Addition Rate: The rate at which reactants are added to the vessel.
-
Agitator Speed: The speed of the mixer to ensure homogeneity.
-
Pressure: The pressure inside the reactor, which can indicate gas evolution or boiling.
Q3: What are the safety implications of a thermal runaway in this synthesis?
A3: A thermal runaway can have severe consequences, including:
-
Over-pressurization of the Reactor: Rapid temperature increase can lead to the boiling of solvents and a dangerous build-up of pressure, potentially causing a reactor rupture.
-
Release of Toxic Fumes: Decomposition of reactants and solvents can release hazardous gases.
-
Fire and Explosion: If flammable solvents are used, a thermal runaway can lead to a fire or explosion.
Q4: How can we predict the exothermic potential of our specific process?
A4: The most reliable method is to use a reaction calorimeter to measure the heat of reaction and the rate of heat release under different process conditions. This data is crucial for safe scale-up and for designing an adequate cooling system.
Data Presentation
Table 1: Illustrative Reaction Parameters for Exotherm Management
| Parameter | Laboratory Scale (1 L) | Pilot Plant Scale (100 L) | Production Scale (1000 L) |
| Reactant Concentration | 1.0 - 1.5 M | 0.8 - 1.2 M | 0.5 - 1.0 M |
| Initial Temperature | 10 - 15 °C | 5 - 10 °C | 0 - 5 °C |
| Max. Allowable Temp. | 30 °C | 25 °C | 20 °C |
| Dosing Time | 1 - 2 hours | 4 - 6 hours | 8 - 12 hours |
| Coolant Temperature | 0 °C | -5 °C | -10 °C |
Note: These values are for illustrative purposes only and should be optimized for your specific process through careful experimentation and risk assessment.
Experimental Protocols
Key Experiment: One-Pot Synthesis of this compound with Controlled Exotherm
Objective: To safely synthesize this compound on a large scale by controlling the exothermic reaction steps.
Methodology:
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Calibrate all temperature and pressure sensors.
-
Start the cooling system and bring the reactor jacket to the initial temperature (e.g., 0-5 °C).
-
-
Initial Charge:
-
Charge the reactor with the appropriate solvent and 2-chloro-5-chloromethylthiazole.
-
Start agitation to ensure a homogenous mixture.
-
-
Controlled Hydrolysis:
-
Slowly add the hydrolysis reagent (e.g., aqueous base) via a dosing pump.
-
Monitor the internal reactor temperature continuously. The addition rate should be controlled to maintain the temperature below the pre-defined maximum (e.g., 20 °C).
-
If the temperature approaches the limit, the dosing should be paused until the temperature stabilizes.
-
-
In-Process Check:
-
After the hydrolysis is complete (as determined by in-process analysis), a sample is taken to confirm the conversion to 2-chloro-5-hydroxymethylthiazole.
-
-
Controlled Reduction:
-
Slowly add the reducing agent (e.g., a solution of a metal/acid combination) to the reactor.
-
Continue to monitor and control the temperature as in the hydrolysis step.
-
-
Quenching and Work-up:
-
Once the reduction is complete, the reaction is carefully quenched with a suitable reagent.
-
The product is then isolated and purified according to the established procedure.
-
Mandatory Visualization
Caption: Experimental workflow for the large-scale synthesis of this compound.
Caption: Troubleshooting logic for managing thermal runaway events.
Validation & Comparative
A Comparative Guide to the Biological Activities of 5-Thiazolemethanol and Thiophenemethanol Derivatives
A comprehensive analysis of the therapeutic potential of derivatives of 5-Thiazolemethanol and Thiophenemethanol, focusing on their roles as versatile scaffolds in medicinal chemistry.
Direct comparative studies on the biological activity of this compound and Thiophenemethanol are limited in publicly available scientific literature. However, a significant body of research exists on the diverse pharmacological activities of their respective derivatives. This guide provides a comparative overview of the biological activities exhibited by compounds derived from these two heterocyclic methanols, offering insights into their potential applications in drug discovery and development.
I. Introduction
Both this compound and Thiophenemethanol serve as crucial building blocks in the synthesis of a wide array of biologically active molecules.[1][2] The inherent properties of the thiazole (B1198619) and thiophene (B33073) rings, respectively, contribute to the diverse pharmacological profiles of their derivatives. The thiazole ring, a key component in many natural and synthetic compounds, is known for its wide range of biological activities.[3][4] Similarly, the thiophene ring is a privileged pharmacophore in medicinal chemistry, with numerous FDA-approved drugs containing this moiety.[5][6]
II. Comparative Biological Activities of Derivatives
The following table summarizes the reported biological activities for derivatives of this compound and Thiophenemethanol. It is important to note that the potency and spectrum of activity are highly dependent on the specific substitutions and modifications made to the parent scaffold.
| Biological Activity | This compound Derivatives | Thiophenemethanol Derivatives |
| Anticancer | Derivatives have shown potent cytotoxic effects against various cancer cell lines, including breast, colon, and pancreatic cancer.[1][7] Some derivatives induce apoptosis and cell cycle arrest.[7] | Derivatives have been investigated for their anticancer properties, with some showing significant activity against various cancer cell lines.[8] |
| Antimicrobial | Thiazole derivatives exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.[9] | Thiophene derivatives are known for their antibacterial and antifungal properties.[2][10] |
| Anti-inflammatory | Certain thiazole derivatives have demonstrated anti-inflammatory properties.[9][11] | Thiophene derivatives have shown anti-inflammatory effects.[6][10] |
| Antiviral | Some thiazole derivatives have been investigated for their antiviral activity.[12] | Limited information is available on the direct antiviral activity of simple Thiophenemethanol derivatives. |
| Antioxidant | Thiazole derivatives have been reported to possess antioxidant activity.[11] | Thiophene-based compounds have been evaluated for their antioxidant properties.[6][13] |
| Other Activities | Anticonvulsant, antidiabetic, and analgesic activities have been reported for various thiazole derivatives.[11] | Thiophene derivatives have shown a wide range of other biological effects, including antihistamine, analgesic, and anticonvulsant activities.[6][10] |
III. Mechanisms of Action: A Conceptual Overview
While specific mechanisms vary widely among derivatives, a general understanding of their molecular interactions can be conceptualized.
-
This compound Derivatives: The thiazole ring can act as a bioisostere for other chemical groups, allowing it to interact with various biological targets.[1] For instance, in anticancer applications, some thiazole derivatives have been shown to inhibit key signaling pathways involved in cell proliferation and survival.[14]
-
Thiophenemethanol Derivatives: The thiophene ring's electronic properties and ability to form hydrogen bonds and other non-covalent interactions are crucial for its biological activity.[2] In many cases, the thiophene moiety serves as a scaffold to correctly orient other functional groups for optimal interaction with a biological target.
IV. Experimental Protocols
The biological activities of these derivatives are typically evaluated using a variety of in vitro and in vivo assays. Below are outlines of common experimental protocols.
A. Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[12][14]
-
Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media.[7]
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.[1][7]
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48-72 hours).[1]
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.[12]
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[7]
B. Antimicrobial Activity: Agar (B569324) Cup Diffusion Method
This method is a standard technique for preliminary screening of antimicrobial activity.[9]
-
Preparation of Media: Nutrient agar plates are prepared and solidified.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Preparation: Wells are created in the agar using a sterile cork borer.
-
Compound Application: A specific volume of the test compound solution is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.[9]
V. Visualization of Synthetic and Biological Pathways
A. General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of derivatives from this compound and Thiophenemethanol.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Thiophenemethanol CAS 7048-04-6 Manufacturer & Supplier China | Properties, Uses, Safety Data [quinoline-thiophene.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijrpr.com [ijrpr.com]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 8. impactfactor.org [impactfactor.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Bioassay Validation of 5-Thiazolemethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro bioassays relevant to the validation of 5-Thiazolemethanol derivatives. While direct comparative studies on a homologous series of this compound derivatives are limited in the public domain, this document synthesizes available data on structurally related thiazole (B1198619) compounds to offer a framework for their evaluation. The focus is on anticancer, anti-inflammatory, and antioxidant activities, which are common therapeutic targets for this class of compounds.[1][2][3]
Data Presentation: Comparative Bioactivities of Thiazole Derivatives
The following tables summarize the in vitro biological activities of various thiazole derivatives, offering a point of reference for the potential efficacy of novel this compound analogues.
Table 1: In Vitro Anticancer Activity of Selected Thiazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazol-5(4H)-ones | HCT-116 (Colon) | 2.89 - 9.29 | [4] |
| HepG-2 (Liver) | 2.89 - 9.29 | [4] | |
| MCF-7 (Breast) | 2.89 - 9.29 | [4] | |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast) | 2.57 ± 0.16 | [5] |
| HepG-2 (Liver) | 7.26 ± 0.44 | [5] | |
| Thiazole-5-carboxamide Derivatives | A-549 (Lung) | Moderate Activity | [6] |
| Bel7402 (Liver) | Moderate Activity | [6] | |
| HCT-8 (Intestine) | Highest activity (48% inhibition at 5 µg/mL) | [6] | |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivatives | HepG-2 (Liver) | 4.37 ± 0.7 | [7] |
| A-549 (Lung) | 8.03 ± 0.5 | [7] |
IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency.
Table 2: In Vitro Anti-inflammatory and Antioxidant Activities of Thiazole Derivatives
| Compound Class | Assay | Activity Metric | Result | Reference |
| 5-Methylthiazole-Thiazolidinone Conjugates | COX-1 Inhibition | % Inhibition | Superior to naproxen | [1] |
| Thiazolyl- Δ2-1,3,4 oxadiazolines | Turpentine oil-induced inflammation (in vivo model) | Reduction in inflammatory markers | Good anti-inflammatory potential | [8] |
| Phenolic Thiazoles | ABTS Radical Scavenging | IC50 (µM) | Lower than ascorbic acid for some derivatives | [9] |
| N-Methyl Substituted Thiazole-Derived Polyphenols | DPPH Radical Scavenging | IC50 (µM) | Enhanced activity compared to standards | [10] |
| ABTS Radical Scavenging | IC50 (µM) | Enhanced activity compared to standards | [10] |
COX-1: Cyclooxygenase-1; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); DPPH: 2,2-diphenyl-1-picrylhydrazyl. IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies for key in vitro bioassays are provided below to facilitate the validation of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the complete growth medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM in water)
-
This compound derivatives
-
Positive Control (e.g., Nocodazole)
-
Negative Control (DMSO)
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Protocol:
-
Reagent Preparation: Reconstitute tubulin to 10 mg/mL in ice-cold GTB. Prepare a 10 mM stock solution of GTP.
-
Reaction Mixture: In a pre-warmed 96-well plate at 37°C, prepare the reaction mixture containing GTB, GTP, and the test compound or control.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate polymerization.
-
Data Acquisition: Immediately measure the absorbance at 350 nm every minute for 60 minutes in a microplate reader pre-warmed to 37°C.[11]
-
Data Analysis: Plot absorbance against time to generate polymerization curves. Determine the maximum velocity (Vmax) of polymerization for each concentration.[11]
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells
-
This compound derivatives
-
Phosphate Buffered Saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the test compounds for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with cold PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.[12] Incubate on ice or at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.[12]
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.[13][14]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound derivatives and a general experimental workflow for their in vitro validation.
References
- 1. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 7. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Comparative Efficacy of 5-Thiazolemethanol Derivatives Against Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer efficacy of various 5-thiazolemethanol derivatives and related thiazole (B1198619) compounds. The following sections detail their performance against several cancer cell lines, supported by experimental data, and outline the methodologies used in these critical studies.
The thiazole scaffold is a prominent heterocyclic core in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1] These compounds have been shown to target various biological pathways crucial for cancer cell proliferation and survival.[1] This guide focuses on the comparative efficacy of these derivatives, presenting quantitative data, experimental protocols, and visualizations of key signaling pathways to aid in the evaluation and development of novel anticancer therapeutics.
Quantitative Efficacy Data
The in vitro cytotoxic activity of various thiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound, with lower values indicating greater efficacy. The data below summarizes the IC50 values for several promising thiazole derivatives.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole Derivatives | |||
| Compound 4c (with R=NH=NH-Ph substitution) | MCF-7 (Breast) | 2.57 ± 0.16 | [2] |
| HepG2 (Liver) | 7.26 ± 0.44 | [2] | |
| Compound 4a (with R=H substitution) | MCF-7 (Breast) | 12.7 ± 0.77 | [2] |
| HepG2 (Liver) | 6.69 ± 0.41 | [2] | |
| Compound 4b (with R=Br substitution) | MCF-7 (Breast) | 31.5 ± 1.91 | [2] |
| HepG2 (Liver) | 51.7 ± 3.13 | [2] | |
| Compound 5 (with acetyloxy substitution) | MCF-7 (Breast) | 28.0 ± 1.69 | [2] |
| HepG2 (Liver) | 26.8 ± 1.62 | [2] | |
| Staurosporine (Standard Drug) | MCF-7 (Breast) | 6.77 ± 0.41 | [2] |
| HepG2 (Liver) | 8.4 ± 0.51 | [2] | |
| Thiazol-5(4H)-one Derivatives | |||
| Compound 4f | HCT-116 (Colorectal) | 2.89 | [3] |
| HepG-2 (Liver) | 4.33 | [3] | |
| MCF-7 (Breast) | 3.21 | [3] | |
| Compound 5a | HCT-116 (Colorectal) | 3.15 | [3] |
| HepG-2 (Liver) | 5.18 | [3] | |
| MCF-7 (Breast) | 4.29 | [3] | |
| Colchicine (Positive Control) | HCT-116 (Colorectal) | 1.85 | [3] |
| HepG-2 (Liver) | 2.54 | [3] | |
| MCF-7 (Breast) | 2.11 | [3] | |
| Thiazole-5-Carboxamide Derivatives | |||
| Compound 8c | A-549 (Lung) | 48% inhibition at 5 µg/mL | [4][5] |
| Compound 8f | A-549 (Lung) | 40% inhibition at 5 µg/mL | [4][5] |
| 5-Fluorouracil (Control) | - | - | [4] |
| 1,2,3-Thiadiazole Derivatives | |||
| Dehydroepiandrosterone derivative (25) | T47D (Breast) | 0.058 | [6] |
| Pyrazole oxime derivative (8l) | HCT-116 (Colon) | 6.56 | [6] |
| Pyrazole oxime derivative (8e) | HCT-116 (Colon) | 7.19 | [6] |
| Thidiazuron (TDZ) | MDA-MB-231 (Breast) | ~50 (24h) | [6] |
Experimental Protocols
Standardized assays are crucial for the reliable evaluation of the cytotoxic effects of novel compounds. The following protocols are widely used in the assessment of anticancer agents.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and metabolic activity.[6][7][8]
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product.[6] The amount of this formazan, which can be quantified spectrophotometrically, is directly proportional to the number of living cells.[6]
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[7][8]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control and a positive control are included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.[6]
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[6][8]
-
Data Acquisition: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting cell viability against compound concentration.[6]
Tubulin Polymerization Inhibition Assay
Several thiazole derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.[3][7]
Principle: This assay measures the effect of a compound on the assembly of microtubules from tubulin protein in vitro. The polymerization process is typically monitored by an increase in fluorescence or turbidity.
Procedure:
-
Reaction Mixture: A reaction mixture containing tubulin, a GTP source, and a fluorescence- or turbidity-enhancing buffer is prepared.
-
Compound Addition: The test compound or a control vehicle is added to the reaction mixture.
-
Initiation of Polymerization: Polymerization is initiated, often by raising the temperature.
-
Monitoring: The change in fluorescence or absorbance is monitored over time using a plate reader.
-
Data Analysis: The inhibitory activity is determined by comparing the polymerization rate in the presence of the test compound to that of the control.[7]
Signaling Pathways and Mechanisms of Action
Thiazole derivatives have been shown to modulate several key signaling pathways implicated in cancer progression.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[7][9] Its dysregulation is a common feature in many cancers. Several thiazole derivatives have been identified as inhibitors of this pathway, leading to decreased cancer cell proliferation and increased apoptosis.[6][7]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.
Tubulin Polymerization and Cell Cycle Arrest
By interfering with tubulin polymerization, certain thiazole derivatives disrupt the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.[7] This disruption leads to an arrest of the cell cycle, typically at the G2/M phase, and subsequently triggers apoptosis (programmed cell death).[3][7]
Caption: Mechanism of action for tubulin polymerization inhibitors leading to cell cycle arrest and apoptosis.
Experimental Workflow
The general workflow for evaluating the anticancer efficacy of novel compounds is a multi-step process, from initial synthesis to detailed mechanistic studies.
Caption: A typical experimental workflow for the discovery and development of novel anticancer compounds.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of 5-Thiazolemethanol-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-thiazolemethanol moiety is a key structural feature in a variety of pharmacologically active compounds, including potent kinase inhibitors. While on-target efficacy is a primary goal in drug development, understanding and characterizing off-target interactions, or cross-reactivity, is critical for predicting potential side effects and uncovering new therapeutic opportunities. This guide provides a comparative framework for assessing the cross-reactivity of this compound-based compounds, using the multi-kinase inhibitor Dasatinib as a case study.
Data Presentation: Comparative Selectivity Profiles
A critical step in assessing cross-reactivity is to quantify the binding affinity or inhibitory activity of a compound against a broad panel of potential targets. This is often achieved through large-scale screening efforts, such as kinome scanning. The data is typically presented as half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd), where a lower value indicates higher potency.
As a representative example of a thiazole-containing compound, the kinase selectivity profile of Dasatinib reveals its multi-targeted nature. While it potently inhibits its primary targets, BCR-ABL and SRC family kinases, it also demonstrates significant activity against other kinases at clinically relevant concentrations.[1][2][3]
Below is a summarized table of Dasatinib's inhibitory activity against a selection of on- and off-target kinases, compiled from various profiling studies.
| Kinase Target | Target Family | IC50 (nM) | On-Target/Off-Target |
| ABL1 | Tyrosine Kinase | < 1 | On-Target |
| SRC | Tyrosine Kinase | 0.5 - 2 | On-Target |
| LCK | Tyrosine Kinase | < 1 | On-Target |
| YES1 | Tyrosine Kinase | < 1 | On-Target |
| c-KIT | Tyrosine Kinase | < 30 | Off-Target |
| PDGFRβ | Tyrosine Kinase | < 30 | Off-Target |
| EphA2 | Tyrosine Kinase | ~25 | Off-Target |
| EGFR | Tyrosine Kinase | > 100 | Off-Target |
| IRAK4 | Serine/Threonine Kinase | Significant Inhibition | Off-Target |
| p38α (MAPK14) | Serine/Threonine Kinase | Significant Inhibition | Off-Target |
Note: IC50 values can vary depending on the specific assay conditions and format used.
Experimental Protocols
Accurate assessment of cross-reactivity relies on robust and well-defined experimental methodologies. Two widely used techniques for characterizing inhibitor-target interactions are the in vitro radiometric kinase assay and the cell-based Cellular Thermal Shift Assay (CETSA).
In Vitro Radiometric Kinase Assay
This assay directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate. It is considered a gold standard for determining inhibitor potency (IC50).[4][5][6]
Generalized Protocol:
-
Reaction Setup: In a 96-well plate, combine the purified kinase, a specific peptide or protein substrate, and the test compound (e.g., a this compound derivative) at various concentrations in a kinase reaction buffer.
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Termination and Capture: Stop the reaction and spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unbound radiolabeled ATP is washed away.
-
Detection and Quantification: The amount of incorporated radioactivity is measured using a phosphorimager or scintillation counter.
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement within a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[1][7][8][9][10]
Generalized Protocol:
-
Cell Treatment: Treat intact cells with the test compound at various concentrations or a vehicle control for a specified period to allow for cell penetration and target binding.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures in a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing properly folded proteins) from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of the soluble target protein in the supernatant is quantified using standard protein detection methods, such as Western blotting or ELISA.
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Isothermal Dose-Response: At a fixed temperature, plot the amount of soluble protein against the compound concentration to determine the EC50 for target stabilization.
-
Visualization of Experimental Workflows and Signaling Pathways
Diagrams are essential for visualizing complex experimental processes and biological pathways. The following are Graphviz diagrams representing a generalized workflow for assessing kinase inhibitor cross-reactivity and a potential off-target signaling pathway affected by a this compound-based compound like Dasatinib.
Dasatinib has been shown to interact with Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key component of the Toll-like receptor (TLR) and IL-1 receptor signaling pathways.[11] Inhibition of IRAK4 can disrupt downstream inflammatory signaling.
Conclusion
The assessment of cross-reactivity is a multifaceted process that is integral to modern drug discovery. For this compound-based compounds, which often target the highly conserved ATP-binding pocket of kinases, a thorough understanding of their selectivity profile is essential. By employing a combination of in vitro biochemical assays and cell-based target engagement studies, researchers can build a comprehensive picture of a compound's on- and off-target activities. This data-driven approach, exemplified by the analysis of Dasatinib, enables more informed decisions in lead optimization, aids in the interpretation of cellular and in vivo results, and ultimately contributes to the development of safer and more effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 10. Target engagement assay [bio-protocol.org]
- 11. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different synthetic routes to 5-Thiazolemethanol
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Thiazolemethanol is a valuable building block in the synthesis of various biologically active compounds. This guide provides a head-to-head comparison of three distinct synthetic routes to this compound, offering an objective analysis of their performance based on experimental data.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: From 2,4-Dibromothiazole-5-carbaldehyde | Route 2: From 2-chloro-5-chloromethylthiazole (B146395) (Two-Step) | Route 3: From 2-chloro-5-chloromethylthiazole (One-Pot) |
| Overall Yield | ~68% (over 2 steps from the aldehyde) | ~31% (over 2 steps) | 66-69% |
| Purity | High (recrystallization of intermediate) | >98% (distilled final product) | >98% |
| Reaction Time | Reduction: Not specified; Hydrogenation: 10 hours | Formate displacement/hydrolysis: Overnight (e.g., 12-16 h); Hydrogenation: 19 hours | Hydrolysis: 2 hours; Reduction: 0.5 hours |
| Starting Material Cost | High (2,4-dibromo-1,3-thiazole-5-carbaldehyde is relatively expensive) | Moderate (2-chloro-5-chloromethylthiazole is commercially available in bulk) | Moderate (same as Route 2) |
| Key Reagents | Sodium borohydride, Palladium on carbon | Sodium formate, Palladium on carbon | Zinc powder, Hydrochloric acid |
| Process Complexity | Multi-step synthesis of starting material may be required. Involves handling of bromine. | Two distinct reaction and work-up steps. | Simplified "one-pot" procedure with a single work-up. |
Route 1: Synthesis from 2,4-Dibromothiazole-5-carbaldehyde
This route involves the reduction of the aldehyde group of 2,4-dibromothiazole-5-carbaldehyde to an alcohol, followed by the dehalogenation of the dibrominated intermediate.
Evaluating the Metabolic Stability of 5-Thiazolemethanol Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel compounds is a critical step in the early stages of drug discovery. A compound's susceptibility to metabolism by enzymes, primarily cytochrome P450s (CYPs) in the liver, directly impacts its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides a comparative framework for evaluating the metabolic stability of 5-Thiazolemethanol derivatives, a scaffold of interest in medicinal chemistry.
Comparative Metabolic Stability of this compound Derivatives
The metabolic stability of a compound is often assessed using in vitro models such as liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes. The key parameters derived from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[1]
Table 1: In Vitro Metabolic Stability of Hypothetical this compound Derivatives in Human Liver Microsomes
| Compound ID | R1-Substituent | R2-Substituent | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| TM-001 | H | H | 15 | 46.2 |
| TM-002 | F | H | 25 | 27.7 |
| TM-003 | Cl | H | 32 | 21.7 |
| TM-004 | H | CH₃ | 12 | 57.8 |
| TM-005 | H | CF₃ | 45 | 15.4 |
| TM-006 | F | CF₃ | >60 | <11.6 |
| Verapamil | Positive Control | - | 18 | 38.5 |
| Warfarin | Positive Control | - | 55 | 12.6 |
Note: The data presented in this table is for illustrative purposes only and is intended to model a typical outcome of a metabolic stability study.
-
Halogenation at R1: Introducing electron-withdrawing fluorine (TM-002) or chlorine (TM-003) atoms on the phenyl ring appears to increase metabolic stability compared to the unsubstituted parent compound (TM-001). This is a common strategy to block potential sites of oxidative metabolism.
-
Substitution at R2: A methyl group at the R2 position (TM-004) seems to decrease metabolic stability, possibly by introducing a new site for metabolism. Conversely, a trifluoromethyl group (TM-005), which is more resistant to metabolism, significantly improves stability.
-
Combined Effects: The combination of a fluorine atom at R1 and a trifluoromethyl group at R2 (TM-006) results in the most stable compound in this hypothetical series, demonstrating a synergistic effect of blocking multiple metabolic "soft spots."
Experimental Protocols
A detailed and robust experimental protocol is essential for generating reliable and reproducible metabolic stability data.
Liver Microsomal Stability Assay
This assay determines the rate of metabolism of a compound by liver microsomes.
1. Materials and Reagents:
-
Test compounds and positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance).
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate (B84403) buffer (100 mM, pH 7.4).
-
Acetonitrile (B52724) (containing an internal standard for LC-MS/MS analysis).
-
96-well plates.
2. Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and controls in a suitable organic solvent like DMSO or methanol (B129727). Note that methanol can sometimes form artifacts, so its use should be validated. A final concentration of 1 µM is typical for the incubation.
-
Incubation Mixture Preparation: In a 96-well plate, combine the liver microsomes (final protein concentration typically 0.5 mg/mL) and phosphate buffer. Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the test compound to the wells, followed by the freshly prepared NADPH regenerating system to initiate the metabolic reaction. The final volume is typically around 200 µL.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
Visualizing the Workflow and Relationships
Diagrams are crucial for clearly communicating experimental processes and the logic behind structure-activity relationship (SAR) studies.
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Caption: Logical flow for establishing structure-metabolism relationships.
References
Unveiling the Antifungal Potential of Thiazole-Based Compounds: A Comparative Analysis
For Immediate Release
A deep dive into the antifungal activity of thiazole-based compounds reveals a promising class of potential fungicides. While direct comparative data for 5-Thiazolemethanol is limited, extensive research on its derivatives showcases significant antifungal efficacy, in some cases surpassing that of established commercial fungicides. This guide provides a comprehensive comparison based on available scientific literature, offering valuable insights for researchers, scientists, and drug development professionals.
This publication aims to objectively compare the antifungal performance of compounds featuring the thiazole (B1198619) scaffold with commercially available fungicides. Due to the scarcity of direct experimental data on this compound, this guide will focus on the broader class of thiazole derivatives to provide a well-rounded perspective on their potential. The data presented is compiled from various in vitro studies, highlighting key metrics such as Minimum Inhibitory Concentration (MIC) to allow for a quantitative comparison.
Performance Snapshot: Thiazole Derivatives vs. Commercial Fungicides
The antifungal efficacy of various chemical agents is commonly determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for several thiazole derivatives against pathogenic fungi, juxtaposed with the performance of well-established commercial fungicides.
It is crucial to note that the following data pertains to thiazole derivatives and not this compound itself. These findings, however, underscore the potential of the core thiazole structure as a potent antifungal agent.
Table 1: Antifungal Activity (MIC in µg/mL) Against Candida albicans
| Compound/Drug | MIC Range (µg/mL) | Reference(s) |
| Thiazole Derivatives | ||
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | 0.008 - 7.81 | [1] |
| Hydrazine-thiazole derivatives | 0.45 - 31.2 (µM) | [2] |
| Phenylthiazole derivatives | - | |
| 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives | 0.048 - 3.12 | [3] |
| Commercial Fungicides | ||
| Fluconazole | 0.4 - 64 | [4][5] |
| Amphotericin B | ≥ 2 (Resistant) | [4] |
| Itraconazole | 0.063 - 1 | [4] |
| Nystatin | 0.015 - 7.81 | [1] |
| Caspofungin | ≤ 0.25 (Susceptible) | [4] |
Table 2: Antifungal Activity (EC₅₀ in µg/mL) Against Phytopathogenic Fungi
| Compound/Drug | Target Fungi | EC₅₀ (µg/mL) | Reference(s) |
| Phenylthiazole Derivatives | |||
| Derivative E26 | Magnaporthe oryzae | 1.29 | [6] |
| Derivative e | Sclerotinia sclerotiorum | 0.22 | [6] |
| Derivative f | Sclerotinia sclerotiorum | 0.39 | [6] |
| Commercial Fungicides | |||
| Isoprothiolane (IPT) | Magnaporthe oryzae | 3.22 | [6] |
| Phenazine-1-carboxylic acid (PCA) | Magnaporthe oryzae | 27.87 | [6] |
| Carbendazim | Sclerotinia sclerotiorum | 0.70 | [6] |
Understanding the Mechanisms: How They Work
The primary mode of action for many antifungal agents, including thiazole derivatives and azole fungicides, involves the disruption of the fungal cell membrane. This is often achieved by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane that is absent in humans, making it an excellent target for antifungal drugs.
Signaling Pathway of Azole and Thiazole Antifungals
References
- 1. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular modeling studies and evaluation of antifungal activity of a novel series of thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro antifungal activity of 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of in vitro antifungal activity of novel triazoles with available antifungal agents against dermatophyte species caused tinea pedis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalysis: A Comparative Guide to Quantifying Thiazole-Containing Compounds in Biological Samples
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic moieties in biological matrices is a cornerstone of preclinical and clinical research. This guide offers a comparative overview of analytical methodologies for the quantification of thiazole-ring containing compounds, providing a framework for the validation of an analytical method for molecules like 5-Thiazolemethanol.
The primary analytical techniques for the quantification of small molecules like thiazole (B1198619) derivatives in biological fluids are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode-Array Detection (DAD), and the more sensitive and selective Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The choice of an analytical method is contingent on the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of typical performance data for HPLC-UV/DAD and LC-MS/MS methods used for the analysis of thiazole derivatives.
Table 1: HPLC-UV/DAD Method Validation Parameters for Thiazole Derivatives in Biological Matrices
| Parameter | Thiabendazole in Food Matrices | Systemic Azoles in Plasma | 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in Plasma |
| Linearity Range | 0.31–20.00 µg/mL | 0.05–100 µg/mL | 1–100 µmol/L |
| Correlation Coefficient (r²) | > 0.999 | Not Specified | Not Specified |
| Accuracy (%) | 93.61–98.08 | 93.8–108.7 | 92.74–115.73 |
| Precision (RSD %) | < 1.33 | 0.24–11.66 | 0.84–6.99 |
| LOD | 0.009–0.017 µg/mL | Not Specified | Not Specified |
| LOQ | 0.028–0.052 µg/mL | 0.05 µg/mL | 1 µmol/L |
| Recovery (%) | Not Specified | Not Specified | Not Specified |
Table 2: LC-MS/MS Method Validation Parameters for Thiazole Derivatives in Biological Matrices
| Parameter | Thiabendazole in Liquid Food | Psychoactive Drugs in Urine | Ticagrelor in Plasma |
| Linearity Range | Not Specified | Not Specified | 2–5000 µg/L |
| Correlation Coefficient (r²) | 0.9994 | > 0.998 | Not Specified |
| Accuracy (%) | Not Specified | 93.0–109.7 | < 15% deviation |
| Precision (RSD %) | Not Specified | 0.8–8.8 | < 15% |
| LOD | 0.62 µg/mL | Not Specified | Not Specified |
| LOQ | 1.83 µg/mL | Not Specified | 2 µg/L |
| Recovery (%) | Not Specified | 56.1–104. |
In Vivo Efficacy of 5-Thiazolemethanol Analogs in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of two prominent 5-Thiazolemethanol analogs, Dasatinib and Omipalisib, in preclinical animal models of cancer. The data presented is compiled from individual studies to offer a comparative perspective on their anti-tumor activities.
Comparative In Vivo Efficacy of this compound Analogs
The following table summarizes the in vivo anti-tumor efficacy of Dasatinib and Omipalisib in respective animal models. It is important to note that these are not from head-to-head studies, and experimental conditions varied.
| Analog | Animal Model | Cancer Type | Dosage and Administration | Efficacy Endpoint | Key Findings |
| Dasatinib (BMS-354825) | SCID mice with human CML xenografts | Chronic Myeloid Leukemia (CML) | Oral administration | Tumor growth inhibition | Demonstrated efficacy in both imatinib-sensitive and resistant CML cell lines.[1] |
| Omipalisib (GSK2126458) | ESCC xenograft model | Esophageal Squamous Cell Carcinoma (ESCC) | 1, 2, and 3 mg/kg for 4 weeks | Reduction in tumor volume | Showed a dose-dependent inhibition of tumor growth, with significant delays in tumor progression at all tested doses.[2] |
Detailed Experimental Protocols
Xenograft Mouse Model for Anticancer Efficacy
This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of this compound analogs using a xenograft mouse model. Specific details from the studies on Dasatinib and Omipalisib are incorporated.
1. Animal Model:
-
Immunocompromised mice (e.g., SCID or nude mice) are typically used to prevent rejection of human tumor xenografts.
2. Cell Line and Implantation:
-
Human cancer cell lines relevant to the therapeutic target are chosen (e.g., K562 for CML, ESCC cell lines for esophageal cancer).
-
A specific number of cells (e.g., 1 x 10^7) are suspended in a suitable medium and subcutaneously injected into the flank of each mouse.
3. Tumor Growth and Randomization:
-
Tumors are allowed to grow to a palpable size.
-
Mice are then randomized into control and treatment groups.
4. Drug Administration:
-
Dasatinib: Administered orally.[1]
-
Omipalisib: Administered at doses of 1, 2, and 3 mg/kg for a duration of 4 weeks.[2]
-
The control group receives a vehicle solution.
5. Efficacy Evaluation:
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Further analyses, such as histology and biomarker studies, can be performed on the tumor tissue.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by Dasatinib and Omipalisib.
Experimental Workflow
The diagram below outlines a typical workflow for conducting an in vivo efficacy study of a this compound analog.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Thiazolemethanol
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents like 5-Thiazolemethanol is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.
Key Safety and Handling Information
This compound is classified as a hazardous chemical that can cause serious eye damage.[1][2] It is also harmful to aquatic life with long-lasting effects.[2] Therefore, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tight-sealing safety goggles or a face shield.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Body Protection: Wear a lab coat or other protective clothing.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Ensure that eyewash stations and safety showers are readily accessible.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C4H5NOS |
| Molecular Weight | 115.16 g/mol [2] |
| CAS Number | 38585-74-9[1][2] |
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to avoid release into the environment.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]
1. Waste Determination:
-
Based on its hazard classification, this compound should be treated as hazardous waste.
2. Collection and Storage of Waste:
-
Collect waste this compound and any contaminated materials (e.g., absorbent paper, gloves) in a suitable, clearly labeled, and closed container.[1]
-
Store the waste container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[1]
3. Accidental Release Measures:
-
In case of a spill, soak up the material with an inert absorbent material (e.g., sand, vermiculite).[1]
-
Collect the spilled material and absorbent into a suitable container for disposal.[1]
-
Do not flush spills into surface water or the sanitary sewer system.[1]
4. Final Disposal:
-
Dispose of the hazardous waste through a licensed waste disposal company. Adhere to all federal, state, and local environmental regulations.
-
Do not dispose of this compound down the drain or in the regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
References
Essential Safety and Operational Protocols for Handling 5-Thiazolemethanol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Thiazolemethanol. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedural guidance is based on established safety data for this compound and best practices for handling similar chemical compounds.
Hazard Identification: this compound is classified as a hazardous substance that can cause serious eye damage.[1][2] It is also considered harmful to aquatic life with long-lasting effects.[1][2] The toxicological properties have not been fully investigated, warranting a cautious approach.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is fundamental to minimizing exposure risks. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Tight-sealing safety goggles, Face shield | Essential to prevent contact that can cause serious eye damage. A face shield should be worn in situations with a risk of splashing.[1] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), Laboratory coat | Nitrile gloves provide good chemical resistance. A lab coat is necessary to protect the skin from accidental contact.[3] |
| Respiratory | NIOSH/MSHA-approved respirator | Recommended if ventilation is inadequate, if irritation is experienced, or if exposure limits are exceeded.[1][3] Handling should ideally occur in a well-ventilated area or a chemical fume hood.[3] |
Operational and Disposal Plans
Strict adherence to standardized operational and disposal procedures is critical for a safe laboratory environment.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][3]
Handling and Storage:
-
Avoid all contact with skin and eyes.[4]
-
Do not ingest or inhale vapors or dust.[1]
-
Wash hands thoroughly after handling the compound.[4]
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][4] It is recommended to keep it refrigerated and under an inert atmosphere.[1]
Spill and Leak Procedures:
-
In the event of a spill, avoid generating dust or vapors.
-
Soak up the spill with an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[1][4]
-
Collect the absorbed material and place it into a suitable, closed container for disposal.[1][4]
-
Do not flush the chemical into surface water or the sanitary sewer system.[1]
Disposal Plan:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Dispose of the contents and container to an approved waste disposal plant.[4][5]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation persists, consult a physician.[1][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Get medical attention if symptoms occur.[1]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting.[1][4]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal, emphasizing safety at each step.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
